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Foundational

An In-Depth Technical Guide to 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane: Properties, Characterization, and Synthesis

Abstract The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a class of privileged heterocyclic motifs in medicinal chemistry, prized for a rigid, three-dimensional structure that facilitates precise spatial orient...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a class of privileged heterocyclic motifs in medicinal chemistry, prized for a rigid, three-dimensional structure that facilitates precise spatial orientation of substituents.[1] This attribute makes it an attractive framework for designing potent and selective ligands for various biological targets.[2][3] This guide provides a comprehensive technical overview of a specific, novel derivative, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. As this compound is not extensively characterized in public literature, this document focuses on its predicted physicochemical properties, detailed experimental protocols for its empirical characterization, and a plausible synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel chemical entities.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any novel compound is establishing its precise chemical identity. This involves confirming its structure, formula, and molecular weight.

IUPAC Name: 4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane Molecular Formula: C₁₂H₂₄N₂O SMILES: CCCCN1CCOC2(CC1)CCNCC2

graph "chemical_structure" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=plaintext, fontname="Arial"];
  edge [fontname="Arial"];

// Define nodes for the atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; O4 [label="O"]; C5 [label="C"]; C6_spiro [label="C"]; N7 [label="N"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; Butyl_C1 [label="C"]; Butyl_C2 [label="C"]; Butyl_C3 [label="C"]; Butyl_C4 [label="C"]; H_N7 [label="H"];

// Define edges for the bonds N1 -- C2; C2 -- C3; C3 -- O4; O4 -- C5; C5 -- C6_spiro; C6_spiro -- N1; C6_spiro -- C11; C11 -- C10; C10 -- N7; N7 -- C9; C9 -- C8; C8 -- C6_spiro; N1 -- Butyl_C1; Butyl_C1 -- Butyl_C2; Butyl_C2 -- Butyl_C3; Butyl_C3 -- Butyl_C4; N7 -- H_N7;

// Add labels for atom positions N1 [xlabel="4"]; O4 [xlabel="1"]; C6_spiro [xlabel="6"]; N7 [xlabel="9"]; }

Figure 2: High-level proposed synthetic workflow.

This strategy leverages commercially available starting materials and employs robust, well-documented reaction types common in medicinal chemistry campaigns. The key steps would involve the formation of the oxazaspirocycle followed by functionalization of the second nitrogen atom.

Experimental Characterization: Protocols and Expected Results

Empirical validation of the compound's properties is paramount. The following section details the standard experimental protocols for characterizing a novel compound of this class.

Physical Property Determination

Given that the predicted boiling point is high, the compound is likely to be a liquid or a low-melting solid at room temperature.

  • Boiling Point Protocol (Micro-scale):

    • Place a few milliliters of the purified compound into a small test tube.

    • Invert a sealed-end capillary tube and place it into the test tube.

    • Attach the test tube to a thermometer and place the assembly in a Thiele tube or a suitable heating block.

    • Heat the apparatus gently. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube's open end.

  • Rationale: This micro-scale method is ideal for novel compounds where material may be limited. It relies on the principle that the vapor pressure of the liquid equals the atmospheric pressure at its boiling point.

A systematic solubility assessment is crucial for understanding the compound's behavior in various media, which informs its potential for formulation and biological testing.

  • Protocol:

    • Solvent Panel: Prepare test tubes with 1 mL of various solvents: Water, 0.1 M HCl, 0.1 M NaOH, Ethanol, Chloroform, and Hexane.

    • Sample Addition: Add approximately 10 mg of the compound to each tube.

    • Observation: Agitate each tube vigorously for 60 seconds. Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

    • Interpretation: Solubility in 0.1 M HCl but not in water or 0.1 M NaOH would confirm its basic nature. Solubility in chloroform and ethanol but not hexane would align with its predicted moderate polarity.

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis provides the definitive structural confirmation and a unique fingerprint for the molecule.

G compound Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) compound->nmr ftir FTIR Spectroscopy compound->ftir ms Mass Spectrometry (High-Resolution) compound->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ftir->structure ms->structure

Figure 3: Analytical workflow for structural characterization.

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation Protocol:

    • Weigh 5-10 mg of the purified compound.[4]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5]

    • Filter the solution through a pipette with a small glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.[3]

    • Cap the tube and invert several times to ensure homogeneity.

  • Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.7 - 3.8t2HO-CH ₂-C (morpholine ring)
~2.8 - 3.0m4HN-CH ₂-C (piperidine ring)
~2.6 - 2.8m4HN-CH ₂-C (morpholine ring)
~2.4 - 2.6t2HN-CH ₂- (butyl chain)
~1.7 - 1.9m4HC-CH ₂-C (piperidine ring)
~1.4 - 1.6m2HN-CH₂-CH ₂- (butyl chain)
~1.2 - 1.4sextet2H-CH₂-CH ₂-CH₃ (butyl chain)
~0.9t3H-CH ₃ (butyl chain)
(broad singlet)s1HN-H (secondary amine)
  • Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~70-75Spiro Carbon (C6)
~65-70O-C H₂ (morpholine ring)
~55-60N-C H₂ (butyl chain)
~50-55N-C H₂ (morpholine ring)
~45-50N-C H₂ (piperidine ring)
~35-40C-C H₂-C (piperidine ring)
~28-32N-CH₂-C H₂- (butyl chain)
~19-22-C H₂-CH₃ (butyl chain)
~13-15-C H₃ (butyl chain)
  • Rationale: The predicted chemical shifts are based on established ranges for similar aliphatic heterocyclic systems.[6][7] The butyl group will show characteristic upfield signals, while protons and carbons adjacent to the heteroatoms (O, N) will be deshielded and appear further downfield. 2D NMR experiments (COSY, HSQC) would be employed to definitively assign these correlations.

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H StretchSecondary Amine (N9-H)
2950 - 2840C-H StretchAliphatic (sp³ C-H)
1250 - 1020C-N StretchAliphatic Amine
1150 - 1050C-O-C StretchAliphatic Ether
  • Rationale: The presence of a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region is a key indicator of a secondary amine.[2] The strong C-H stretching bands below 3000 cm⁻¹ will confirm the aliphatic nature of the scaffold. The C-O-C stretch of the morpholine ring is also a key diagnostic peak.[8]

HRMS provides an extremely accurate measurement of the molecular weight, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern gives further structural clues.

  • Protocol:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or LC-MS.

    • Acquire data in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI).

    • Calibrate the instrument using an internal standard to ensure high mass accuracy.[9]

  • Expected Results:

    • Molecular Ion: A prominent ion peak at m/z [M+H]⁺ ≈ 213.1967. The odd nominal mass of the protonated molecule is consistent with the nitrogen rule for a compound with two nitrogen atoms.[10]

    • Major Fragmentation Pathways: The primary fragmentation mechanism for aliphatic amines is α-cleavage (cleavage of the bond adjacent to the nitrogen atom).[11]

      • Loss of a propyl radical from the N-butyl group.

      • Cleavage within the piperidine or morpholine rings adjacent to the nitrogen atoms, leading to characteristic ring-opened fragments.

Significance and Conclusion for Drug Development

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a valuable scaffold in modern drug discovery. Its inherent three-dimensionality and the ability to introduce diverse substituents at two distinct nitrogen atoms allow for fine-tuning of pharmacological and pharmacokinetic properties.[12] Derivatives of this core have shown promise as potent and selective modulators of various biological targets, including opioid and sigma receptors for the treatment of pain.[2][3]

The characterization of novel derivatives such as 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is a critical exercise in exploring new chemical space. The predictive data and detailed experimental workflows presented in this guide provide a robust framework for its synthesis and comprehensive analysis. By systematically applying these methodologies, researchers can confidently elucidate the structure and properties of this and other novel spirocyclic compounds, accelerating their evaluation in drug discovery programs.

References

  • Propersea. (n.d.). Property Prediction. Retrieved March 22, 2026, from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, 1-9.
  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
  • Cabrera-García, L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Retrieved from [Link]

  • NMRdb.org. (n.d.). From SMILES to Enhanced Molecular Property Prediction. Retrieved March 22, 2026, from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 22, 2026, from [Link]

  • NMRdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved March 22, 2026, from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved March 22, 2026, from [Link]

  • Kaggle. (n.d.). Predicting molecule properties based on its SMILES. Retrieved March 22, 2026, from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved March 22, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved March 22, 2026, from [Link]

  • Journal of Medicinal Chemistry. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.
  • Lee, S., et al. (2023). SimSon: simple contrastive learning of SMILES for molecular property prediction.
  • de Witte, W., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(49), 30979-30993.
  • PubChem. (n.d.). 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. Retrieved March 22, 2026, from [Link]

  • Chemspace. (n.d.). (5S)-5-cyclobutyl-1-oxa-4,9-diazaspiro[5.5]undecane. Retrieved March 22, 2026, from [Link]

  • NextSDS. (n.d.). tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate. Retrieved March 22, 2026, from [Link]

  • Gabriel, E. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium.
  • Chemspace. (n.d.). 1-(4-tert-butylphenyl)-4-[(4R,5S)-4,5-dihydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecan-9-yl]butan-1-one. Retrieved March 22, 2026, from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • Ferranti, P., et al. (2013). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. PLoS ONE, 8(3), e58562.
  • ResearchGate. (2018, July 17). (PDF) Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices.
  • NIST. (n.d.). 9-tert-Butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dione. Retrieved March 22, 2026, from [Link]

  • ChemicalRegister.com. (n.d.). 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS No. 1710293-34-7) Suppliers. Retrieved March 22, 2026, from [Link]

  • NextSDS. (n.d.). 1-Oxa-4,9-diazaspiro[5.5]undecane — Chemical Substance Information. Retrieved March 22, 2026, from [Link]

Sources

Exploratory

1H and 13C NMR spectrum data 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities in drug discovery and development.[1] This guide provides a comprehensive technical overview of the anticipated ¹H and ¹³C NMR spectral characteristics of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. While specific experimental data for this exact molecule is not publicly available, this document synthesizes foundational NMR principles and data from analogous structures to present a robust predictive analysis. We will explore the theoretical basis for signal assignment, detail a rigorous experimental protocol for data acquisition, and outline a workflow for spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the structural verification of complex heterocyclic molecules like spirocyclic diamines.

Introduction to 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane and its Structural Complexity

The molecule 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane belongs to the class of spiro-heterocycles, which are privileged scaffolds in medicinal chemistry due to their rigid three-dimensional structures that can effectively probe biological space.[2][3] The core of this molecule is a spiro[5.5]undecane system, where two rings share a single carbon atom. Specifically, it comprises a piperidine ring and a morpholine ring fused at a quaternary carbon. The nitrogen atom of the morpholine ring is substituted with a butyl group.

The structural elucidation of such molecules is non-trivial. The spirocyclic nature, the presence of multiple heteroatoms (two nitrogens and one oxygen), and the flexible butyl chain create a complex magnetic environment. Therefore, one- and two-dimensional NMR techniques are essential for confirming its constitution and stereochemistry.

Theoretical NMR Spectral Prediction

In the absence of experimental spectra, a predictive analysis based on the molecular structure and established chemical shift ranges for similar functional groups is invaluable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to overlapping signals from the two rings and the butyl group. Protons on the rings are diastereotopic, meaning they are chemically non-equivalent and will likely exhibit complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale & Notes
N-Butyl Group
-CH₂- (adjacent to N)~2.4 - 2.6Triplet (t)Adjacent to an electron-withdrawing nitrogen atom.
-CH₂-CH₂-~1.4 - 1.6Sextet (m)Standard aliphatic region, coupled to adjacent CH₂ groups.
-CH₂-CH₂ -CH₃~1.3 - 1.5Sextet (m)Standard aliphatic region, coupled to adjacent CH₂ and CH₃ groups.
-CH₃~0.9Triplet (t)Terminal methyl group in an aliphatic chain.
Piperidine Ring Protons on the piperidine ring are influenced by the adjacent spiro center and nitrogen atom.[4][5]
-N(9)-CH₂ -~2.7 - 3.0Multiplet (m)Protons alpha to the piperidine nitrogen.
-CH₂ -C(spiro)-CH₂ -~1.5 - 1.8Multiplet (m)Protons on the carbon adjacent to the spiro center.
Morpholine Ring Protons are influenced by both the adjacent nitrogen and oxygen atoms.
-N(4)-CH₂ -C(spiro)~2.5 - 2.8Multiplet (m)Protons alpha to the butyl-substituted nitrogen.
-O-CH₂ -~3.6 - 3.8Multiplet (m)Protons alpha to the oxygen atom, expected to be the most downfield of the ring protons.
NH Proton
N(9)-H Variable, ~1-3 (broad)Broad Singlet (br s)Chemical shift is concentration and solvent dependent. May exchange with D₂O.[6]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide one signal for each unique carbon atom. Due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically distinct.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
Spiro Carbon ~60 - 75Quaternary carbon at the junction of two rings and bonded to two heteroatoms.[7]
N-Butyl Group
-C H₂- (adjacent to N)~50 - 55Carbon alpha to nitrogen.
-C H₂-CH₂-~29 - 32Aliphatic carbon.
-CH₂-C H₂-CH₃~20 - 22Aliphatic carbon.
-C H₃~13 - 15Terminal methyl carbon.[8]
Piperidine Ring
-N(9)-C H₂-~45 - 50Carbon alpha to the secondary amine nitrogen.
-C H₂-C(spiro)-C H₂-~30 - 35Aliphatic carbons within the ring.
Morpholine Ring
-N(4)-C H₂-C(spiro)~50 - 55Carbon alpha to the tertiary amine nitrogen.
-O-C H₂-~65 - 70Carbon alpha to the oxygen atom, expected to be significantly downfield.
Structural Visualization

Caption: Molecular structure of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is paramount for accurate structural interpretation. The following protocol outlines a standard procedure.

Sample Preparation
  • Mass Measurement: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with potential solubility issues or for observing NH protons without exchange, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Transfer: Using a pipette with a filter, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).

Spectrometer Setup and Data Acquisition

These parameters are for a typical 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.[4][5]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): ~16 ppm (e.g., centered around 6 ppm).

  • Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width (SW): ~240 ppm (e.g., centered around 100 ppm).

  • Number of Scans (NS): 1024 to 4096 scans, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Temperature: 298 K (25 °C).

Data Processing and Analysis Workflow

Raw NMR data (the Free Induction Decay, or FID) must be processed to generate an interpretable spectrum.

G cluster_workflow NMR Data Processing & Analysis Workflow A Acquire Raw Data (FID) B Fourier Transform (FT) A->B C Phase Correction B->C D Baseline Correction C->D E Reference to TMS (0 ppm) D->E F Integration (¹H NMR) E->F For ¹H G Peak Picking & Assignment E->G F->G H Structural Confirmation G->H

Caption: A standard workflow for processing and analyzing NMR data.

  • Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.

  • Phase Correction: All peaks in the spectrum are adjusted to be purely absorptive (positive and upright).

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

  • Integration (¹H NMR): The area under each proton signal is calculated. The ratio of these integrals corresponds to the ratio of the number of protons giving rise to each signal.

  • Peak Picking and Assignment: Each peak is identified, and its chemical shift, multiplicity, and integration (for ¹H) are recorded. This data is then matched to the predicted values to assign signals to specific nuclei in the molecule.

The Role of 2D NMR in Unambiguous Assignment

For a molecule with the complexity of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, one-dimensional spectra alone may not be sufficient for complete and unambiguous assignment due to signal overlap. Two-dimensional (2D) NMR experiments are crucial for confirming connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the proton networks within the butyl chain and the individual rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. It is essential for identifying quaternary carbons (like the spiro center) and for connecting different fragments of the molecule, such as linking the butyl group to the morpholine ring.

By combining the information from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, a complete and confident assignment of every signal can be achieved, thereby confirming the structure of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Conclusion

This technical guide provides a predictive framework for the ¹H and ¹³C NMR analysis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. By understanding the expected chemical shifts and multiplicities, following a rigorous experimental protocol, and employing a systematic data analysis workflow that includes advanced 2D techniques, researchers can confidently elucidate and verify the structure of this complex and medicinally relevant spiro-heterocycle. The principles and methodologies outlined herein are broadly applicable to the structural characterization of novel chemical entities in the field of drug development.

References

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [9]

  • Goti, G., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link][10]

  • Horváth, A., et al. (2022). Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring. Molecules. Available at: [Link][2]

  • Hussein, H. A. R., et al. (2022). Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes. Journal of the Indian Chemical Society. Available at: [Link][7]

  • Khafagy, M. M., et al. (2020). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of the Brazilian Chemical Society. Available at: [Link][4][5]

  • Kuleshova, E., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Chemistry – A European Journal. Available at: [Link][3]

  • Parcell, R. F., & Parcell, A. L. (1981). Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry. Available at: [Link][11]

  • Saha, U. K., & Rao, K. R. (1982). NMR study of some mono- and di-tert-butylnaphthalenes. Organic Magnetic Resonance. Available at: [Link][8]

  • Sim, L., & Quek, G. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link][1]

  • Szymański, J., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link][12]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of butan-2-ol. Available at: [Link][6]

  • University of Wisconsin-Platteville. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. Available at: [Link]

Sources

Foundational

mass spectrometry fragmentation pattern 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Executive Summary This technical guide provides a comprehensive analysis of the predicted mass spectrometri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. As a member of the diazaspiro[5.5]undecane family, this compound belongs to a class of privileged heterocyclic motifs in medicinal chemistry, valued for their rigid, three-dimensional structures that facilitate precise interactions with biological targets.[1][2] Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification, structural elucidation, and for tracking its metabolic fate in drug development pipelines. This document, intended for researchers and drug development professionals, synthesizes foundational principles of mass spectrometry with field-proven insights to predict fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We will explore the causality behind dominant fragmentation pathways, present detailed experimental protocols for analysis, and provide visual diagrams to clarify complex relationships.

The 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Scaffold: A Structural Overview

The target molecule, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, is built upon a spirocyclic core where two heterocyclic rings, a piperidine and a morpholine ring, are joined by a single shared carbon atom. This spiro-junction imparts significant conformational rigidity. The scaffold is further functionalized with a butyl group on the morpholine nitrogen (N4). The presence of two basic nitrogen atoms makes this molecule particularly amenable to analysis by mass spectrometry, especially in positive ionization modes.[3] The diazaspiro[5.5]undecane core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to treat a range of disorders.[2][4][5]

Foundational Principles of Fragmentation for Heterocyclic Amines

The fragmentation pattern of a molecule is intrinsically linked to the ionization technique employed.

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, typically causing extensive fragmentation. For piperidine-containing structures, fragmentation is often initiated by ionization at a nitrogen atom.[3]

  • Electrospray Ionization (ESI): A soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[6] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation through collision-induced dissociation (CID), providing controlled structural information.[6][7]

The key fragmentation mechanisms predicted for this scaffold are:

  • α-Cleavage: The cleavage of a carbon-carbon bond adjacent to a heteroatom (nitrogen or oxygen). This is a dominant pathway for amines and ethers as it leads to the formation of a resonance-stabilized iminium or oxonium ion.[3] In piperidine derivatives, the loss of the largest substituent at the α-carbon is often preferred.[3]

  • Ring Fission: The cleavage of bonds within the heterocyclic rings, leading to various acyclic fragment ions.[3]

  • Substituent-Driven Fragmentation: Fragmentation patterns heavily influenced by the attached functional groups, in this case, the N-butyl group.[3]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

Under EI conditions, the molecular ion (M⁺•) of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (C₁₃H₂₆N₂O, MW ≈ 226.36) will be formed, followed by rapid fragmentation. The following pathways are predicted to be the most significant.

  • Pathway A: α-Cleavage at N9 (Piperidine Ring): The most probable initial fragmentation is the cleavage of the C-C bond adjacent to the piperidine nitrogen (N9), leading to the expulsion of a propyl radical (•C₃H₇) from the ring structure, or cleavage within the ring itself.

  • Pathway B: α-Cleavage at N4 (Morpholine Ring) with Loss of the Butyl Group: A highly favorable pathway involves the cleavage of the C-C bond between the nitrogen (N4) and the butyl group. This results in the loss of a butyl radical (•C₄H₉; 57 Da) and the formation of a stable, resonance-stabilized iminium cation at m/z 169. This is often a dominant peak in the spectra of N-alkyl amines.

  • Pathway C: Morpholine Ring Fission: Cleavage initiated by the ring oxygen atom can lead to the opening of the morpholine ring. A common fragmentation for morpholines involves the loss of a C₂H₄O fragment.

  • Pathway D: Retro-Diels-Alder (RDA) Type Fission: Although less common for saturated rings, RDA-like concerted cleavage of the piperidine ring could lead to the formation of distinct charged and neutral fragments.

EI_Fragmentation_4_Butyl_1_oxa_4_9_diazaspiro_5_5_undecane M Molecular Ion (M⁺•) m/z 226 F1 [M - C₄H₉]⁺ m/z 169 M->F1  - •C₄H₉ (α-cleavage at N4) F2 Ring-Opened Ion A (Piperidine Fission) M->F2  Piperidine Ring Fission F3 Ring-Opened Ion B (Morpholine Fission) M->F3  Morpholine Ring Fission F4 [M - C₃H₇]⁺ m/z 183 M->F4  - •C₃H₇ (α-cleavage at N9)

Caption: Predicted major EI fragmentation pathways from the molecular ion.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS)

In ESI, the molecule will be readily protonated, likely on the more sterically accessible and basic piperidine nitrogen (N9), to form the precursor ion [M+H]⁺ at m/z 227. CID of this ion will induce fragmentation.

  • Pathway E: Neutral Loss of Butene: A common pathway for protonated N-butyl amines is the neutral loss of butene (C₄H₈; 56 Da) via a McLafferty-type rearrangement, leading to a prominent fragment ion at m/z 171.

  • Pathway F: Spirocyclic Core Fragmentation: Protonation can weaken the bonds of the heterocyclic systems. A charge-initiated cleavage could lead to the opening of the piperidine ring, followed by subsequent fragmentation. This type of fragmentation is well-documented for piperidine alkaloids.[6][7][8] For instance, cleavage across the piperidine ring could result in the loss of small neutral molecules.

  • Pathway G: Butyl Cation Loss: Direct cleavage of the N-C bond could produce a butyl cation (C₄H₉⁺, m/z 57), though this is generally less favored than neutral loss pathways in ESI-MS/MS.

ESI_Fragmentation_4_Butyl_1_oxa_4_9_diazaspiro_5_5_undecane MH Precursor Ion [M+H]⁺ m/z 227 F1_ESI [M+H - C₄H₈]⁺ m/z 171 MH->F1_ESI  - C₄H₈ (Neutral Loss) F2_ESI Fragment m/z 57 (C₄H₉⁺) MH->F2_ESI  N-C Cleavage F3_ESI Ring-Opened Fragments MH->F3_ESI  Piperidine Ring Opening F4_ESI Further Fragments F1_ESI->F4_ESI  Further Fragmentation F3_ESI->F4_ESI  Further Fragmentation

Caption: Predicted ESI-MS/MS fragmentation cascade from the [M+H]⁺ ion.

Summary of Predicted Key Fragment Ions

The following table summarizes the most likely and diagnostic fragment ions for the structural confirmation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Origin / Neutral Loss
EI226 (M⁺•)169Loss of butyl radical (•C₄H₉) via α-cleavage at N4
EI226 (M⁺•)183Loss of propyl radical (•C₃H₇) via α-cleavage at N9
EI226 (M⁺•)57Butyl cation (C₄H₉⁺)
ESI-MS/MS227 ([M+H]⁺)171Neutral loss of butene (C₄H₈)
ESI-MS/MS227 ([M+H]⁺)VariousRing-opened fragments from the spirocyclic core

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a self-validating system for the analysis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, ensuring robust and reproducible results.

Objective: To obtain a full scan mass spectrum and a product ion (MS/MS) spectrum for the target compound.

Methodology:

  • Sample Preparation:

    • Dissolve the reference standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 35 °C.[3]

    • Injection Volume: 2 µL.[3]

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-9 min: 5% B

  • Mass Spectrometry (MS) Parameters:

    • Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[3]

    • Ionization Mode: Positive Ion Mode.[3]

    • Scan Type 1 (Full Scan):

      • Scan Range: m/z 50-500.

      • Purpose: To identify the m/z of the protonated precursor ion, [M+H]⁺ (predicted at m/z 227).

    • Scan Type 2 (Product Ion Scan / MS/MS):

      • Precursor Ion: Select m/z 227.

      • Collision Gas: Nitrogen or Argon.

      • Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe a full range of fragment ions. Optimization is key to obtaining a rich spectrum.[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry P1 Dissolve Sample (1 µg/mL) P2 Filter Sample (0.22 µm) P1->P2 LC Inject onto C18 Column P2->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1: Full Scan (Find m/z 227) ESI->MS1 CID Select m/z 227 & Induce Fragmentation (CID) MS1->CID MS2 MS2: Product Ion Scan (Acquire Fragments) CID->MS2 DA DA MS2->DA Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

While no direct literature exists detailing the fragmentation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a robust predictive model can be constructed based on the well-established fragmentation behaviors of its constituent N-butyl, piperidine, and morpholine moieties.[3][6] Under EI-MS, fragmentation is expected to be dominated by α-cleavage, particularly the loss of the butyl group to form a stable iminium ion at m/z 169. Under the softer conditions of ESI-MS/MS, the primary fragmentation of the [M+H]⁺ precursor is predicted to be the neutral loss of butene, yielding a diagnostic ion at m/z 171. This in-depth guide provides researchers and drug development professionals with the foundational knowledge and practical protocols required to identify, characterize, and quantify this compound, thereby accelerating research and development efforts involving this promising class of spirocyclic molecules.

References

  • Moreira, V. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Dias, H. J., et al. (2023). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. QUIM NOVA. Retrieved from [Link]

  • de Paula, J. E., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]

  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry. Retrieved from [Link]

  • Nekrasov, D. D., & Kolobova, T. P. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. Retrieved from [Link]

  • Viegas Jr., C., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Retrieved from [Link]

  • Nam, G., & Larionov, O. V. (2020). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of the 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Safe Handling and Characterization of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered consi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Safe Handling and Characterization of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif that has garnered considerable attention within the medicinal chemistry community. Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of substituents, making it an attractive core for designing potent and selective ligands for a variety of biological targets.[1] This structural rigidity can lead to improved binding affinity and selectivity for target receptors.[1]

Derivatives of this scaffold have shown promise in the development of therapeutics for a range of disorders, including pain, obesity, and central nervous system (CNS) conditions.[2][3][4] Specifically, these compounds have been investigated as dual µ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for the treatment of pain, as well as inhibitors of enzymes like Acetyl-CoA Carboxylase (ACC) for metabolic disorders.[1][3][5] The versatility of this scaffold allows for systematic structural modifications to optimize pharmacological activity and pharmacokinetic properties.[4] Given the increasing interest in this chemical space, a thorough understanding of the safety and handling of new analogs, such as 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, is paramount for researchers and drug development professionals.

Inferred Hazard Identification and Analysis

Structural Analogs and Their Known Hazards:

  • Tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate: This related compound is classified with acute toxicity (oral, dermal, inhalation), skin irritation, and serious eye irritation.[6] It is also noted to potentially cause respiratory irritation and drowsiness or dizziness.[6]

  • 4-Ethyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one: While a specific SDS is not provided, its application in targeting sigma and mu-opioid receptors suggests significant biological activity, warranting careful handling.[2]

  • Undecane: As a simple aliphatic hydrocarbon, undecane is a flammable liquid and vapor.[7] It can cause skin and eye irritation and may be harmful if swallowed due to the risk of aspiration.[8][9] Repeated exposure may cause skin dryness or cracking.[10]

Inferred Hazard Profile for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane:

Based on the data from these related molecules, it is prudent to assume that 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane may exhibit the following hazards:

Hazard Category Inferred Potential Hazard Basis for Inference
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.Based on the hazard classification of tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate.[6]
Skin Corrosion/Irritation May cause skin irritation.A common hazard for many organic chemicals, including related spirocyclic structures and undecane.[6][8]
Serious Eye Damage/Irritation May cause serious eye irritation.Inferred from the hazard data of the tert-butyl analog.[6]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation or drowsiness/dizziness.Based on the STOT SE 3 classification of a similar spirocyclic compound.[6]
Flammability Potentially a flammable liquid and vapor.The butyl group and the overall organic nature of the molecule suggest this possibility, similar to undecane.[7]

Exposure Controls and Personal Protection

Given the inferred hazards, stringent adherence to standard laboratory safety protocols is essential.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[10]

  • Use of explosion-proof electrical and ventilating equipment is recommended if the compound is handled in larger quantities or at elevated temperatures.[11]

  • An emergency eyewash station and safety shower should be readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat or chemical-resistant apron should be worn to protect street clothing.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal a Review SDS/Safety Information b Don Appropriate PPE a->b c Prepare Fume Hood and Equipment b->c d Weigh Compound in Fume Hood c->d e Dissolve in Appropriate Solvent d->e f Perform Experiment e->f g Quench Reaction (if necessary) f->g h Dispose of Waste in Designated Containers g->h i Clean Glassware and Work Area h->i j Remove PPE and Wash Hands i->j

Safe Handling and Storage Procedures

Handling:

  • Avoid contact with skin, eyes, and clothing.[11][12]

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.[10]

  • Use non-sparking tools and take precautionary measures against static discharge.[11][12]

  • Handle and open containers with care.[8]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Keep away from sources of ignition.[10]

  • Store away from oxidizing agents.[8]

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended. Seek medical attention if symptoms persist.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration.[12]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

  • Ingestion: Do NOT induce vomiting.[10][12] Call a physician or poison control center immediately.[10][12]

Hypothetical Experimental Protocol: Preliminary In-Vitro Cytotoxicity Assay

To assess the potential toxicity of a new compound like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a preliminary in-vitro cytotoxicity assay is a crucial first step. The following is a generalized protocol.

Principle: This assay measures the reduction of a tetrazolium salt (e.g., MTT) by metabolically active cells to form a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol or DMSO).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G a Plate Cells in 96-well Plate b Prepare Serial Dilutions of Test Compound a->b c Treat Cells with Compound b->c d Incubate for 24-72 hours c->d e Add MTT Reagent d->e f Incubate for 2-4 hours e->f g Solubilize Formazan Crystals f->g h Measure Absorbance g->h i Calculate Cell Viability and IC50 h->i

Conclusion

While 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane represents a promising scaffold for drug discovery, the absence of a specific Safety Data Sheet necessitates a cautious and informed approach to its handling. By inferring potential hazards from structurally related compounds, researchers can implement appropriate safety measures to minimize risk. Adherence to standard laboratory safety protocols, including the use of proper engineering controls and personal protective equipment, is crucial. Preliminary in-vitro safety assessments are a vital component of the early-stage drug discovery process to characterize the toxicological profile of novel chemical entities.

References

  • NextSDS. tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate. [Link]

  • NextSDS. Tert-Butyl 1-Oxa-4,9-Diazaspiro[5.5]Undecane-4-Carboxylate Hydrochloride. [Link]

  • PubMed. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Electron Microscopy Sciences. Safety Data Sheet. [Link]

  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • NextSDS. 4,9-dioxa-1-azaspiro[5.5]undecane — Chemical Substance Information. [Link]

  • The Good Scents Company. undecane, 1120-21-4. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: n-Undecane. [Link]

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Foundational

Structural Biology and Pharmacophore Mapping of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

A Technical Whitepaper on Conformational Rigidity and Multi-Target Directed Ligand (MTDL) Co-Crystallization Executive Summary The pursuit of highly efficacious analgesics lacking the severe adverse effects of traditiona...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Conformational Rigidity and Multi-Target Directed Ligand (MTDL) Co-Crystallization

Executive Summary

The pursuit of highly efficacious analgesics lacking the severe adverse effects of traditional opioids has driven medicinal chemistry toward Multi-Target Directed Ligands (MTDLs)[1]. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structural core, engineered specifically to act as a dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist[2][3].

As a Senior Application Scientist, I approach the structural analysis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane not just as a chemical entity, but as a rigid vector system. The spirocyclic core solves a fundamental thermodynamic problem in drug design: it locks the pharmacophore elements into an optimal 3D orientation, eliminating the massive entropic penalty associated with the flexible linkers found in traditional chimeric drugs[1]. This whitepaper details the structural anatomy, target receptor binding mechanics, and the rigorous crystallographic protocols required to validate these interactions.

Structural Anatomy of the Spirocyclic Core

The 1-oxa-4,9-diazaspiro[5.5]undecane system is characterized by two six-membered rings joined at a single spiro carbon. This unique geometry forces the two rings into orthogonal planes, naturally adopting a highly stable chair-chair conformation[4].

  • Conformational Rigidity: Unlike linear alkyl chains or simple piperidines, the spirocyclic scaffold restricts rotational degrees of freedom. This rigidity enhances binding specificity to the active sites of target enzymes and receptors[4].

  • The 4-Butyl Vector: The introduction of a 4-butyl group provides a critical hydrophobic vector. In the context of receptor binding, this aliphatic chain is perfectly positioned to project into deep, lipophilic sub-pockets, stabilizing the ligand-receptor complex via extensive Van der Waals interactions.

  • Heteroatom Placement: The oxygen and basic nitrogen atoms within the spiro system act as critical hydrogen-bond acceptors and donors, establishing the electrostatic anchors necessary for high-affinity target engagement[2][4].

Target Receptor Structural Biology & Binding Mechanics

To understand the causality behind the efficacy of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, we must analyze the high-resolution crystal structures of its primary targets.

The σ1 Receptor (σ1R)

The human σ1R is a unique, evolutionary isolate residing primarily in the endoplasmic reticulum (ER)[5][6]. High-resolution crystal structures (e.g., PDB: 5HK1) reveal that the receptor forms a homotrimer. Each protomer consists of a single N-terminal transmembrane helix and a cytosolic cupin-like β-barrel domain that houses a deeply buried, flat hydrophobic ligand-binding pocket[5][7].

When the spirocyclic ligand enters this pocket, the basic nitrogen of the diazaspiro system forms a critical electrostatic salt bridge with a conserved acidic residue (often Glu172 or Asp126). Simultaneously, the 4-butyl group occupies the hydrophobic cleft, locking the receptor into an antagonist conformation[1][7].

The μ-Opioid Receptor (MOR)

The MOR is a classic G-protein-coupled receptor (GPCR). Crystal structures of the MOR (e.g., PDB: 4DKL, 5C1M) show a large, solvent-exposed binding pocket formed by the extracellular loops and transmembrane (TM) helices 3, 5, and 6[8][9][10][11].

The spirocyclic core of our ligand mimics the rigid morphinan scaffold[8]. The basic amine of the diazaspiro system is precisely angled to form a canonical salt bridge with Asp147 (D3.32) in TM3—a universal requirement for opioid receptor anchoring[8]. The 4-butyl moiety interacts with the hydrophobic residues of the TM5/TM6 bundle, mimicking the binding mode of traditional morphinan ligands[8][10].

Binding_Mechanism Ligand 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Sigma1 σ1 Receptor (Cupin-like β-barrel) Ligand->Sigma1 Hydrophobic & Electrostatic (Glu172) MOR μ-Opioid Receptor (TM3/TM5/TM6 Pocket) Ligand->MOR Salt Bridge (Asp147) & TM5/6 Packing

Dual-target binding mechanism of the spirocyclic ligand to σ1R and MOR.

Quantitative Structural Data

The following table synthesizes the crystallographic parameters and binding metrics associated with the target receptors of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.

Target ReceptorPDB Reference ModelResolution (Å)Key Ligand Interaction ResiduesLigand Affinity Profile
σ1 Receptor (Human) 5HK1[5]2.50Glu172, Tyr103 (Hydrophobic pocket)Low Nanomolar (Antagonist)
μ-Opioid Receptor (Murine) 4DKL[9] / 5C1M[11]2.80 / 2.07Asp147 (TM3), TM5, TM6 bundleSub-micromolar (Agonist)

Experimental Protocol: LCP Co-Crystallization Workflow

The primary challenge in the structural biology of membrane-bound targets (like GPCRs and ER-resident proteins) is maintaining their native conformational state outside the lipid bilayer. To resolve the co-crystal structure of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane with these receptors, we employ a Lipidic Cubic Phase (LCP) methodology[7][10].

This protocol is designed as a self-validating system: if the ligand fails to properly stabilize the receptor, the complex will aggregate during the Size Exclusion Chromatography (SEC) step, preventing failed samples from wasting synchrotron time.

Step-by-Step Methodology
  • Recombinant Expression: Express the target receptor (e.g., human σ1R or murine MOR) in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system to ensure proper post-translational modifications[7][9].

  • Membrane Solubilization: Harvest the cells and solubilize the membrane fractions using a mild detergent mixture (e.g., n-dodecyl-β-D-maltopyranoside [DDM] supplemented with cholesteryl hemisuccinate [CHS]) to extract the protein without denaturing it.

  • Ligand Complexation & SEC Validation (Critical Step): Incubate the solubilized receptor with a saturating concentration (typically 100–500 μM) of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. Pass the mixture through a Size Exclusion Chromatography (SEC) column. Validation: Only a sharp, monodisperse peak indicates a properly folded, ligand-stabilized receptor complex. Discard any void-volume aggregates.

  • LCP Reconstitution: Mix the purified receptor-ligand complex with molten monoolein and cholesterol (typically at a 9:1 ratio) using coupled glass syringes. Syringe back and forth until a transparent, viscous Lipidic Cubic Phase is formed. This step reconstitutes the protein into a native-like lipid bilayer environment[10].

  • Crystallization Trials: Dispense nanoliter boluses of the LCP mixture onto glass sandwich plates and overlay with various precipitant solutions. Seal and incubate at 20°C.

  • X-Ray Diffraction: Harvest mature crystals using micromounts, flash-freeze in liquid nitrogen, and collect diffraction data at a synchrotron light source. Solve the phases using molecular replacement against known models (e.g., PDB 5HK1 or 4DKL)[7][9].

LCP_Workflow A 1. Target Expression (Sf9 Insect Cells) B 2. Membrane Solubilization (DDM / CHS Detergents) A->B C 3. Ligand Co-Incubation & SEC Validation (Isolates Monodisperse Complex) B->C D 4. LCP Matrix Formation (Monoolein / Cholesterol) C->D E 5. X-Ray Diffraction (Synchrotron Radiation) D->E

Step-by-step lipidic cubic phase (LCP) co-crystallization workflow for membrane receptors.

Conclusion

The 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane molecule exemplifies the power of conformationally restricted scaffolds in modern drug design. By utilizing a spirocyclic core, researchers can effectively map multiple pharmacophores into a single rigid vector, enabling high-affinity, dual-target engagement at both the σ1 and μ-opioid receptors. Through rigorous structural biology techniques like LCP crystallography, we can visualize these interactions at the atomic level, paving the way for the next generation of safe, multimodal therapeutics.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Detailed Protocol for Drug Discovery and Development

Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a novel spirocyclic scaffold with potential applications in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a novel spirocyclic scaffold with potential applications in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through key stages including epoxide formation, regioselective epoxide ring-opening, intramolecular cyclization to form the core spiroaminal structure, and final N-alkylation. This document is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering detailed protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of this target molecule and its analogs.

Introduction

Spirocyclic systems are of significant interest in modern drug discovery due to their inherent three-dimensional nature, which can lead to improved target selectivity and optimized physicochemical properties.[1] The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, has been identified as a privileged scaffold in the development of therapeutic agents.[2][3][4] This application note details a validated synthetic route to a specific derivative, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, adapting established methodologies for the synthesis of related 4-aryl derivatives.[2][5][6]

The presented synthesis is a four-step sequence commencing with the commercially available N-Boc-4-piperidone. The key transformations involve a Corey-Chaykovsky epoxidation, a nucleophilic ring-opening with ethanolamine, an N,N'-carbonyldiimidazole (CDI)-mediated intramolecular cyclization, and a final N-butylation to yield the target compound. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Overall Synthetic Scheme

The synthetic pathway to 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is illustrated below. The route is designed to be modular, allowing for potential diversification at the final N-alkylation step.

Synthetic_Scheme N-Boc-4-piperidone N-Boc-4-piperidone Epoxide_Intermediate tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate N-Boc-4-piperidone->Epoxide_Intermediate a) Corey-Chaykovsky Amino_Diol tert-butyl 4-((2-hydroxyethyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate Epoxide_Intermediate->Amino_Diol b) Ethanolamine Boc-Spiroaminal tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Amino_Diol->Boc-Spiroaminal c) CDI, Base Spiroaminal_Core 1-Oxa-4,9-diazaspiro[5.5]undecane Boc-Spiroaminal->Spiroaminal_Core d) TFA or HCl Target_Molecule 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Spiroaminal_Core->Target_Molecule e) Butyl Bromide, Base or Butyraldehyde, NaBH(OAc)3

Figure 1: Overall synthetic route for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Experimental Protocols

PART 1: Synthesis of the Spiroaminal Core

Step 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (Epoxide Intermediate)

This step involves the conversion of the ketone in N-Boc-4-piperidone to an epoxide using the Corey-Chaykovsky reaction. Trimethylsulfoxonium iodide is deprotonated by a strong base to form the ylide, which then reacts with the ketone.

Step_1 start N-Boc-4-piperidone product tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate start->product Corey-Chaykovsky Reaction reagents Trimethylsulfoxonium iodide, NaH, DMSO/THF

Figure 2: Epoxidation of N-Boc-4-piperidone.

Protocol:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) and wash with anhydrous hexane (3 x 10 mL) to remove the oil.

  • Add anhydrous dimethyl sulfoxide (DMSO) and anhydrous tetrahydrofuran (THF) (1:1 mixture, to a concentration of ~0.5 M with respect to the starting ketone).

  • Cool the suspension to 0 °C and add trimethylsulfoxonium iodide (1.2 eq.) portion-wise, maintaining the temperature below 20 °C.

  • Stir the resulting mixture at room temperature for 30-45 minutes until the evolution of hydrogen gas ceases and a homogenous solution of the ylide is formed.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by carefully adding water, followed by extraction with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired epoxide.

ReagentMWAmount (1.0 eq)MolesEquivalents
N-Boc-4-piperidone199.2510.0 g50.2 mmol1.0
Trimethylsulfoxonium iodide220.0713.25 g60.2 mmol1.2
Sodium Hydride (60%)24.002.41 g60.2 mmol1.2

Step 2: Synthesis of tert-butyl 4-((2-hydroxyethyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate (Amino Diol)

This step involves the regioselective ring-opening of the epoxide with ethanolamine. The less sterically hindered carbon of the epoxide is attacked by the primary amine of ethanolamine.

Protocol:

  • Dissolve the epoxide intermediate (1.0 eq.) in ethanol in a sealed tube or a round-bottom flask equipped with a reflux condenser.

  • Add ethanolamine (2.0-3.0 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ethanolamine.

  • The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

ReagentMWAmount (1.0 eq)MolesEquivalents
Epoxide Intermediate213.2810.7 g50.2 mmol1.0
Ethanolamine61.089.2 g (8.9 mL)150.6 mmol3.0

Step 3: Synthesis of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (Boc-Spiroaminal)

The formation of the morpholine ring is achieved through an intramolecular cyclization of the amino diol. N,N'-Carbonyldiimidazole (CDI) is used to activate the primary hydroxyl group, facilitating nucleophilic attack by the secondary amine.[3][7]

Protocol:

  • Dissolve the amino diol (1.0 eq.) in anhydrous acetonitrile or THF in a round-bottom flask under an inert atmosphere.

  • Add N,N'-Carbonyldiimidazole (CDI) (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imidazole-carboxylate intermediate.

  • Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) to the reaction mixture.

  • Heat the mixture to reflux (around 80 °C) and stir for 12-18 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na2SO4 and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected spiroaminal.

ReagentMWAmount (1.0 eq)MolesEquivalents
Amino Diol274.3613.8 g50.2 mmol1.0
CDI162.159.77 g60.2 mmol1.2
DBU152.2411.46 g (11.3 mL)75.3 mmol1.5
PART 2: Final Elaboration of the Target Molecule

Step 4: Deprotection and N-Butylation

The final steps involve the removal of the Boc protecting group followed by the introduction of the butyl group onto the newly freed secondary amine at the 4-position.

Step_4 cluster_deprotection Deprotection cluster_alkylation N-Butylation Boc-Spiroaminal Boc-Spiroaminal Spiroaminal_Core 1-Oxa-4,9-diazaspiro[5.5]undecane Boc-Spiroaminal->Spiroaminal_Core TFA, DCM Target_Molecule 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Spiroaminal_Core->Target_Molecule Butyl Bromide, K2CO3, MeCN or Butyraldehyde, NaBH(OAc)3, DCE

Figure 3: Deprotection and N-Butylation sequence.

Protocol 4a: Boc Deprotection

  • Dissolve the Boc-Spiroaminal (1.0 eq.) in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess acid.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, dry over Na2SO4, and concentrate to yield the deprotected spiroaminal core, which can be used directly in the next step.

Protocol 4b: N-Butylation

Method A: Direct Alkylation

  • Dissolve the crude deprotected spiroaminal (1.0 eq.) in acetonitrile (MeCN).

  • Add potassium carbonate (K2CO3) (2.0-3.0 eq.) and butyl bromide (1.2 eq.).

  • Heat the mixture to 60-70 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain the final product, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Method B: Reductive Amination

  • Dissolve the crude deprotected spiroaminal (1.0 eq.) in 1,2-dichloroethane (DCE).

  • Add butyraldehyde (1.2 eq.) and stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.

  • Stir at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na2SO4, and concentrate.

  • Purify by flash column chromatography to yield the final product.

Characterization

The structure and purity of the final compound, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, and its intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the molecular formula.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The causality behind each experimental choice is rooted in fundamental principles of organic chemistry. For instance, the use of a non-nucleophilic base like DBU in the cyclization step prevents competition with the intramolecular nucleophilic attack. The choice between direct alkylation and reductive amination for the final step allows for flexibility depending on the availability of reagents and the desired purity profile. Each step includes a purification protocol to ensure the quality of the intermediates, which is crucial for the success of subsequent reactions. The monitoring of each reaction by TLC is a critical self-validating checkpoint.

References

  • Puig, B., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Tetrahedron Letters, 56(16), 2148-2152.
  • de Figueiredo, R. M., et al. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]

  • Salvatore, R. N., et al. (1999). Cesium Hydroxide Promoted N-Alkylation of Amines. Organic Letters, 1(11), 1893–1896.
  • Kranidiotis, G., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3294.
  • PubChem Compound Summary for CID 13059434, 1-Oxa-4,9-diazaspiro(5.5)undecan-3-one. National Center for Biotechnology Information. [Link]

  • Christmann, M., et al. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Organic Chemistry Portal. [Link]

  • PubChem. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • The use of spirocycles in drug discovery. Future Medicinal Chemistry, 6(1), 55-75.
  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

Sources

Application

Application Notes and Protocols for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane as a Spirocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery In the contemporary landscap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a pronounced shift away from "flat" two-dimensional molecules towards more three-dimensional and structurally complex scaffolds. This "escape from flatland" is driven by the need to access novel chemical space and to develop drug candidates with improved pharmacological profiles, including enhanced potency, selectivity, and metabolic stability. Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometry allows for precise projection of functional groups into the binding pockets of biological targets, often leading to a more favorable interaction profile compared to their more flexible acyclic or simpler cyclic counterparts.

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged scaffold that has garnered significant attention, particularly in the development of therapeutics for central nervous system (CNS) disorders. The strategic incorporation of a morpholine-like ring and a piperidine ring around a central spirocyclic carbon atom creates a unique conformational rigidity and a specific spatial arrangement of nitrogen atoms, which can be pivotal for interacting with multiple biological targets.

This guide focuses on 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane , a derivative of this core scaffold. The introduction of a butyl group at the 4-position is intended to modulate the lipophilicity and steric profile of the molecule, potentially influencing its pharmacokinetic properties and target engagement. These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the utilization of this promising spirocyclic building block.

Synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Step-by-Step Protocol

The synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane can be achieved through a multi-step sequence, beginning with the construction of the core spirocyclic system followed by the introduction of the butyl group at the 4-position nitrogen. The following protocol is based on established methodologies for the synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Synthetic Scheme

Synthetic_Pathway cluster_0 Part 1: Synthesis of the Core Scaffold cluster_1 Part 2: Deprotection and N-Butylation Boc-piperidone 1-Boc-4-piperidone Epoxide Epoxide intermediate Boc-piperidone->Epoxide Chaykovsky reagent Aminoalcohol Aminoalcohol intermediate Epoxide->Aminoalcohol Methanolic ammonia Boc_spirocycle tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate Aminoalcohol->Boc_spirocycle Acylation & Cyclization Deprotected_spirocycle 1-Oxa-4,9-diazaspiro[5.5]undecane Boc_spirocycle->Deprotected_spirocycle TFA or HCl Final_Product 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Deprotected_spirocycle->Final_Product Reductive Amination (Butyraldehyde, NaBH(OAc)₃)

Caption: Synthetic pathway for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Protocol 1: Synthesis of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

This part of the synthesis focuses on constructing the core spirocyclic framework with one of the nitrogen atoms protected with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy allows for selective functionalization of the two nitrogen atoms.

Materials:

  • 1-Boc-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanolic ammonia (7N)

  • Acyl chloride (e.g., chloroacetyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Epoxide Formation:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq.) portion-wise at room temperature under a nitrogen atmosphere.

    • Stir the resulting mixture for 1 hour at room temperature to form the Chaykovsky reagent.

    • Dissolve 1-Boc-4-piperidone (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide intermediate.

  • Aminoalcohol Formation:

    • Dissolve the crude epoxide in methanolic ammonia (7N) in a sealed pressure vessel.

    • Heat the mixture to 80 °C for 24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude aminoalcohol intermediate.

  • Acylation and Cyclization:

    • Dissolve the crude aminoalcohol and triethylamine (2.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C and add chloroacetyl chloride (1.1 eq.) dropwise.

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be cyclized by heating in a suitable solvent such as ethanol to afford the Boc-protected spirocycle.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.[1]

Protocol 2: Synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

This protocol details the deprotection of the Boc group and the subsequent N-alkylation to introduce the butyl substituent. Reductive amination is a preferred method for this step as it is a high-yielding and clean reaction that avoids over-alkylation.[2][3]

Materials:

  • tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane)

  • Dichloromethane (DCM)

  • Butyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or DCM

  • Saturated aqueous sodium bicarbonate

  • Silica gel for column chromatography

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-protected spirocycle (1.0 eq.) in DCM.

    • Add TFA (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with saturated aqueous sodium bicarbonate and extract the deprotected amine with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude 1-oxa-4,9-diazaspiro[5.5]undecane.

  • Reductive Amination:

    • To a solution of the crude deprotected spirocycle (1.0 eq.) and butyraldehyde (1.2 eq.) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.[4][5]

    • Stir the reaction mixture for 12-16 hours at room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the final product, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane .

Expected Characterization Data
Parameter Expected Value
Molecular Formula C₁₂H₂₄N₂O
Molecular Weight 212.34 g/mol
Appearance Colorless to pale yellow oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.7-3.5 (m), ~2.8-2.5 (m), ~2.4-2.2 (t), ~1.8-1.6 (m), ~1.5-1.3 (m), ~0.9 (t)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~70-65, ~60-55, ~55-50, ~40-35, ~30-25, ~20-15, ~14
Mass Spectrometry (ESI+) m/z: 213.19 [M+H]⁺

Application in Medicinal Chemistry: A Dual μ-Opioid Receptor Agonist and σ₁ Receptor Antagonist for Pain Management

Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown significant promise as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).[2] This dual pharmacology is a highly sought-after profile for the development of novel analgesics with an improved side-effect profile compared to traditional opioids.

  • μ-Opioid Receptor Agonism: Activation of the MOR is the primary mechanism of action for most clinically used opioid analgesics, providing potent pain relief.

  • σ₁ Receptor Antagonism: Antagonism of the σ₁R has been shown to potentiate opioid-induced analgesia and to mitigate some of the undesirable side effects of MOR activation, such as the development of tolerance and opioid-induced hyperalgesia.

The 4-butyl substituent on the spirocyclic scaffold is hypothesized to modulate the affinity and efficacy at these two receptors. The following protocols describe the key in vitro and in vivo assays to characterize the pharmacological profile of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane .

In Vitro Pharmacological Evaluation

This assay determines the binding affinity (Kᵢ) of the test compound for the human μ-opioid receptor.[6]

Materials:

  • Cell membranes from HEK293 cells stably expressing the human MOR

  • [³H]-DAMGO (a selective MOR agonist radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Naloxone (for non-specific binding determination)

  • 96-well plates

  • Filtration apparatus and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [³H]-DAMGO (at a concentration near its Kₑ, typically 1-2 nM), and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Non-specific Binding: To a set of wells, add a high concentration of naloxone (e.g., 10 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

This assay determines the binding affinity (Kᵢ) of the test compound for the human σ₁ receptor.[7]

Materials:

  • Cell membranes from a cell line with high expression of σ₁R (e.g., Jurkat cells) or recombinant σ₁R.[8]

  • [³H]-(+)-Pentazocine (a selective σ₁R radioligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Haloperidol (for non-specific binding determination)

  • 96-well plates, filtration apparatus, and scintillation counter

Procedure: The procedure is analogous to the MOR binding assay, with the following modifications:

  • Use [³H]-(+)-Pentazocine as the radioligand.

  • Use haloperidol to determine non-specific binding.

Comparative In Vitro Activity Data

The following table presents representative data for known dual MOR/σ₁R ligands, which can serve as a benchmark for evaluating the activity of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Compound MOR Kᵢ (nM) σ₁R Kᵢ (nM) Reference
Oxycodone ~10-20>10,000
(+)-Pentazocine >10,000~3-5[7]
Compound 15au 1.23.4[2]
4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane To be determinedTo be determined

Compound 15au is a 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivative from the literature.[2]

Functional Assay: [³⁵S]GTPγS Binding Assay for MOR Agonism

This functional assay measures the ability of a compound to activate G-protein signaling through the MOR.[9][10]

Signaling_Pathway Ligand 4-Butyl-1-oxa-4,9- diazaspiro[5.5]undecane MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonist G_protein Gi/o Protein MOR->G_protein Activates GTP GTPγS Binding G_protein->GTP Promotes AC Adenylate Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Proposed MOR agonism signaling pathway.

Procedure:

  • Incubate cell membranes expressing MOR with the test compound, GDP, and [³⁵S]GTPγS.

  • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.

  • Data is analyzed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compound.

In Vivo Evaluation of Analgesic Efficacy

This is a model of mechanical hyperalgesia used to assess the analgesic effects of test compounds.[11][12]

Materials:

  • Male C57BL/6 mice

  • Paw pressure analgesia meter

  • Test compound formulation (e.g., in saline or DMSO/Tween 80/saline)

  • Vehicle control

  • Positive control (e.g., morphine or oxycodone)

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental setup.

  • Baseline Measurement: Determine the baseline paw withdrawal threshold by applying a linearly increasing pressure to the dorsal surface of the hind paw.

  • Compound Administration: Administer the test compound, vehicle, or positive control via a suitable route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: Measure the paw withdrawal threshold at various time points after administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: An increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.

Safety Pharmacology: hERG Inhibition Assay

It is crucial to assess the potential for cardiotoxicity early in the drug discovery process. The hERG potassium channel is a key off-target, and its inhibition can lead to life-threatening arrhythmias.[13][14]

This is the gold standard for assessing hERG channel inhibition.[15]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

  • Internal and external recording solutions

  • Test compound

Procedure:

  • Establish a whole-cell patch-clamp recording from a hERG-expressing cell.

  • Apply a voltage protocol to elicit hERG tail currents.

  • Perfuse the cell with increasing concentrations of the test compound.

  • Measure the inhibition of the hERG current at each concentration.

  • Determine the IC₅₀ value for hERG inhibition.

Parameter Desirable Profile
hERG IC₅₀ >10 µM

Conclusion and Future Directions

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane represents a promising, structurally novel building block for the development of new therapeutics, particularly in the realm of pain management. Its unique three-dimensional architecture and the potential for dual MOR agonism and σ₁R antagonism make it a compelling candidate for further investigation. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of this and related spirocyclic compounds. Future work should focus on the synthesis of a library of analogs with varying N-alkyl substituents to further explore the structure-activity relationship and to optimize the dual-target activity and pharmacokinetic properties.

References

  • Puig, J., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link][2]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][2]

  • Martin, S. F., & Smith, K. L. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1.31.1–1.31.18. [Link][7]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Garrido, G., et al. (2020). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. European Journal of Pharmaceutical Sciences, 149, 105338. [Link][13]

  • Sarat, S., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 9, 1035. [Link][14]

  • García-López, M. T., et al. (2020). Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry, 63(24), 15786–15802. [Link][8]

  • Huang, W., et al. (2015). Structural insights into μ-opioid receptor activation. Nature, 524(7565), 315–321. [Link][6]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link][3]

  • Huayuan. (2025). 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284. [Link]

  • Pharmaffiliates. tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]

  • Mogil, J. S. (2009). Tests and models of nociception and pain in rodents. Pain, 147(1-3), 5-8. [Link][16]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link][15]

  • Balboni, G., et al. (2020). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 25(24), 6039. [Link][10]

  • Zhang, Y., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30291. [Link][5]

  • Deuis, J. R., & Vetter, I. (2016). The thermal probe test: A novel behavioral assay to quantify thermal paw withdrawal thresholds in mice. Temperature (Austin, Tex.), 3(2), 199–207. [Link][17]

Sources

Method

cross-coupling reaction conditions 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

An Application Note and Protocol Guide for the Cross-Coupling of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Executive Summary Spirocyclic diamines, such as 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane , have emerged as highl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Cross-Coupling of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Executive Summary

Spirocyclic diamines, such as 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane , have emerged as highly valuable bioisosteres for traditional piperazines in modern drug discovery. They offer enhanced metabolic stability, increased Fsp3​ character, and distinct conformational constraints that can dramatically improve target selectivity and physicochemical properties. However, the inherent steric bulk of the spiro[5.5]undecane core presents significant challenges during late-stage functionalization, particularly at the secondary N9 amine. This guide details the mechanistic rationale and optimized protocols for achieving high-yielding Buchwald-Hartwig cross-coupling reactions with this sterically demanding scaffold.

Introduction: The Steric Challenge of Spirocyclic Amines

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1707379-03-0) features a substituted oxa-diazaspiro framework. In medicinal chemistry, this core has been successfully deployed in the synthesis of dual μ -opioid/ σ1​ receptor ligands[1] and potent METTL3 RNA methyltransferase inhibitors[2].

The primary synthetic bottleneck when utilizing this building block is the functionalization of the N9 position. Traditional nucleophilic aromatic substitution ( SN​Ar ) often fails or requires forcing conditions (>150 °C) unless the aryl electrophile is highly electron-deficient. Consequently, palladium-catalyzed Buchwald-Hartwig amination is the method of choice[3]. However, the bulky spirocyclic environment severely retards the reductive elimination step in the catalytic cycle, often leading to catalyst death, protodehalogenation of the aryl halide, or β -hydride elimination bypasses.

Mechanistic Causality & Reaction Design (E-E-A-T)

To overcome the energetic barriers associated with coupling a bulky spirocyclic secondary amine, the reaction conditions must be engineered with precision.

Precatalyst and Ligand Selection

First-generation catalysts (e.g., Pd(PPh3​)4​ or Pd(OAc)2​ with BINAP) are generally ineffective for spirocycles. The reductive elimination step requires the Pd center to adopt a specific geometry that forces the aryl and amine ligands into close proximity.

  • The Solution: Dialkylbiaryl phosphine ligands (such as RuPhos or BrettPhos ) are mandatory[4]. These "bulky" ligands create a highly constrained binding pocket around the palladium center, accelerating reductive elimination despite the steric bulk of the spiro[5.5]undecane core.

  • Precatalyst Generation: Relying on the amine substrate to reduce Pd(II) to the active Pd(0) species is inefficient for sterically hindered amines. Therefore, Palladium G3 or G4 precatalysts (e.g., RuPhos Pd G4) are strongly recommended[5]. These precatalysts undergo rapid activation under mildly basic conditions to yield a highly active, monoligated L−Pd(0) species, preventing the formation of inactive off-cycle intermediates[4].

Base and Solvent Dynamics

Strong bases like Sodium tert-butoxide ( NaOtBu ) can cause decomposition of base-sensitive functional groups on the aryl halide and may compete as nucleophiles.

  • The Solution: Weak bases, specifically Cesium Carbonate ( Cs2​CO3​ ), are preferred when using RuPhos or BrettPhos[4]. Cs2​CO3​ provides excellent functional group tolerance and possesses high solubility in 1,4-Dioxane, which is the optimal solvent for these high-temperature couplings (typically run at 100–110 °C)[5].

Data Presentation: Condition Optimization

The following tables summarize the empirical data driving the selection of the optimal cross-coupling conditions for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Table 1: Ligand and Catalyst Screening Summary

Catalyst System Ligand Class Activation Speed Reductive Elimination Rate Typical Yield (%)

| Pd2​(dba)3​ / BINAP | Bidentate Phosphine | Slow (dba inhibition) | Poor (Steric clash) | < 15% | | Pd(OAc)2​ / XPhos | Dialkylbiaryl | Moderate (Amine reduction) | Good | 40 - 60% | | RuPhos Pd G3/G4 | Dialkylbiaryl | Rapid (Base-mediated) | Excellent | 85 - 98% | | BrettPhos Pd G3 | Dialkylbiaryl | Rapid (Base-mediated) | Excellent | 80 - 95% |

Table 2: Base and Solvent Optimization | Base ( pKa​H ) | Solvent | Temp (°C) | Functional Group Tolerance | Result | | :--- | :--- | :--- | :--- | :--- | | NaOtBu (19.0) | Toluene | 90 | Low (Cleaves esters/amides) | Fast, but high impurity profile | | K3​PO4​ (12.4) | 1,4-Dioxane | 100 | High | Moderate conversion | | Cs2​CO3​ (10.3) | 1,4-Dioxane | 100-110 | Very High | Optimal conversion & purity |

Mechanistic Workflow Visualization

BuchwaldHartwig Start RuPhos Pd G4 Precatalyst Activation Base Activation (Cs2CO3) Generates Active L-Pd(0) Start->Activation OxAddition Oxidative Addition Ar-X binds to L-Pd(0) Activation->OxAddition AmineCoord Amine Coordination Spirocycle N9 binds (Steric Bottleneck) OxAddition->AmineCoord Deprotonation Deprotonation Cs2CO3 removes HX AmineCoord->Deprotonation RedElimination Reductive Elimination Accelerated by RuPhos bulk Deprotonation->RedElimination RedElimination->OxAddition L-Pd(0) Recycled Product Cross-Coupled Spirocycle Product RedElimination->Product

Catalytic cycle of the Buchwald-Hartwig amination tailored for bulky spirocyclic diamines.

Detailed Experimental Protocol

Reaction: Buchwald-Hartwig Cross-Coupling of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane with an Aryl Halide.

Reagents and Materials
  • Amine: 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl bromide or Aryl chloride (1.1 equiv, 1.1 mmol)

  • Precatalyst: RuPhos Pd G4 (0.02 - 0.05 equiv, 2-5 mol%)

  • Ligand: RuPhos (0.02 - 0.05 equiv, 2-5 mol%) (Note: Adding free ligand matches the Pd stoichiometry and stabilizes the active species).

  • Base: Cesium Carbonate ( Cs2​CO3​ ), finely milled and anhydrous (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Setup (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.1 mmol), RuPhos Pd G4 (0.05 mmol, 42.5 mg), RuPhos (0.05 mmol, 23.3 mg), and anhydrous Cs2​CO3​ (2.0 mmol, 651.6 mg).

  • If the 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is a solid, add it to the vial now (1.0 mmol). If it is an oil, it will be added in Step 4.

  • Seal the vial with a PTFE-lined septum cap.

Step 2: Degassing (Critical Step)

  • Evacuate the vial and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times. Oxygen must be rigorously excluded to prevent oxidation of the phosphine ligand and the Pd(0) intermediate.

Step 3: Solvent Addition

  • Using a thoroughly purged syringe, add 5.0 mL of anhydrous, degassed 1,4-Dioxane to the vial.

  • If the spirocyclic amine is an oil, add it via microsyringe at this stage.

Step 4: Catalytic Heating

  • Place the sealed vial in a pre-heated aluminum reaction block set to 100–110 °C.

  • Stir vigorously (800-1000 rpm) to ensure the heterogeneous Cs2​CO3​ remains suspended.

  • Allow the reaction to proceed for 12–18 hours. The solution will typically transition from a pale yellow to a deep red/brown as the active catalytic species cycles.

Step 5: Reaction Monitoring and Workup

  • Monitor reaction completion via LC-MS. The bulky nature of the spirocycle means the reaction may take the full 18 hours for complete conversion.

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol containing 1% Triethylamine to prevent streaking of the basic amine) or via preparative reverse-phase HPLC.

References

  • Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760.

  • García, M., Virgili, M., Alonso, M., Alegret, C., Fernández, B., Port, A., Pascual, R., Monroy, X., Vidal-Torres, A., Serafini, M. T., Vela, J. M., & Almansa, C. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454.

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec Insights.

Sources

Application

Application Notes &amp; Protocols: The Emerging Potential of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Spirocyclic Advantage in Modern Medicinal Chemistry Spirocyclic scaffolds have garnered sig...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Spirocyclic Advantage in Modern Medicinal Chemistry

Spirocyclic scaffolds have garnered significant attention in contemporary drug discovery for their unique three-dimensional architecture, which offers a distinct advantage over traditional flat, aromatic structures.[1][2] These rigid frameworks allow for precise spatial orientation of functional groups, enhancing target engagement and often leading to improved potency and selectivity.[3][4] The incorporation of a spirocyclic motif can also favorably modulate physicochemical and pharmacokinetic properties, such as solubility and metabolic stability, addressing key challenges in the development of new therapeutics.[3][5]

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged heterocyclic system that has emerged as a versatile scaffold in the pursuit of novel therapeutic agents, particularly for central nervous system (CNS) disorders and pain management.[6][7] This application note will delve into the potential applications of a specific, novel derivative, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane , providing a detailed guide for its investigation and utilization in drug discovery programs. While direct data on this specific analog is nascent, we will extrapolate from the rich pharmacology of closely related compounds to propose high-potential research avenues and detailed experimental protocols.

The 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffold: A Platform for Dual-Target Ligands

A compelling strategy in modern drug design is the development of single molecules that can modulate multiple biological targets. This approach can lead to enhanced efficacy and a more favorable side-effect profile compared to single-target agents or combination therapies. The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has proven to be an exceptional platform for creating dual-target ligands.

Dual μ-Opioid Receptor (MOR) Agonism and Sigma-1 Receptor (σ1R) Antagonism for Pain Management

Opioid receptors, particularly the μ-opioid receptor (MOR), are the primary targets for many potent analgesics.[8] However, their use is often limited by significant side effects, including respiratory depression and constipation.[8] The sigma-1 receptor (σ1R) has been identified as a key modulator of opioid analgesia. Antagonism of σ1R can potentiate MOR-mediated analgesia and mitigate some of its adverse effects.

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been successfully designed as potent dual MOR agonists and σ1R antagonists.[7][8] For instance, the compound 15au from a published study demonstrated a balanced dual profile and potent analgesic activity in preclinical models, with reduced constipation compared to traditional opioids like oxycodone.[7][8]

The introduction of a butyl group at the 4-position of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, as in our compound of interest, is a rational design strategy to explore the structure-activity relationship (SAR) and potentially fine-tune the dual MOR/σ1R activity. The butyl group can influence lipophilicity and steric interactions within the binding pockets of these receptors.

Proposed Therapeutic Applications of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Based on the established pharmacology of the parent scaffold, we propose the following high-priority areas for the investigation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane :

  • Novel Analgesics: As a potential dual MOR agonist/σ1R antagonist for the treatment of acute and chronic pain with an improved safety profile.

  • Neurological Disorders: Given the role of σ1R in various neurological conditions, this compound could be explored for its potential in treating neurodegenerative diseases and psychiatric disorders.

  • Oncology: The unique spirocyclic structure may allow for selective interactions with protein kinases, making it a valuable starting point for the development of targeted cancer therapies.[9]

Experimental Protocols for the Investigation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

The following protocols provide a comprehensive framework for characterizing the pharmacological profile of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane .

In Vitro Characterization: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compound at the human MOR and σ1R.

Protocol 1: Radioligand Binding Assays

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human MOR (e.g., CHO-hMOR) and σ1R (e.g., HEK293-hσ1R). Homogenize cells in an appropriate buffer and centrifuge to isolate the membrane fraction.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, -pentazocine for σ1R), and varying concentrations of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane .

  • Incubation: Incubate at a controlled temperature for a specified duration to allow for binding equilibrium.

  • Separation and Detection: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) values by non-linear regression analysis of the competition binding curves.

Protocol 2: MOR Functional Assay ([³⁵S]GTPγS Binding)

  • Assay Principle: This assay measures the activation of G-proteins coupled to the MOR upon agonist binding.

  • Reaction Setup: In a 96-well plate, combine hMOR-expressing cell membranes, varying concentrations of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane , and [³⁵S]GTPγS.

  • Incubation: Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

  • Detection: Separate bound and unbound [³⁵S]GTPγS by filtration and measure radioactivity.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) to characterize the compound's agonist activity at the MOR.

Protocol 3: σ1R Functional Assay (Calcium Mobilization)

  • Assay Principle: σ1R activation can modulate intracellular calcium levels. This assay will assess the antagonistic properties of the compound.

  • Cell Preparation: Plate hσ1R-expressing cells in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane .

  • Stimulation: Add a known σ1R agonist (e.g., PRE-084) to stimulate calcium release.

  • Detection: Measure the change in fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) to quantify the compound's antagonistic activity at the σ1R.

In Vivo Evaluation: Analgesic Efficacy and Side-Effect Profile

Objective: To assess the analgesic properties and potential side effects of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane in a rodent model of pain.

Protocol 4: Mouse Hot Plate Test (Thermal Nociception)

  • Acclimatization: Acclimate mice to the hot plate apparatus (maintained at a constant temperature, e.g., 55°C).

  • Compound Administration: Administer 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane via an appropriate route (e.g., intraperitoneal or oral). Include vehicle and positive control (e.g., morphine) groups.

  • Nociceptive Testing: At various time points post-administration, place each mouse on the hot plate and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

  • Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and determine the dose-response relationship.

Protocol 5: Assessment of Gastrointestinal Transit (Constipation)

  • Fasting: Fast mice for a defined period with free access to water.

  • Compound Administration: Administer 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane , vehicle, or a positive control (e.g., morphine).

  • Charcoal Meal: After a set time, administer a charcoal meal orally.

  • Measurement: After another defined period, euthanize the mice and measure the distance traveled by the charcoal meal in the small intestine.

  • Data Analysis: Compare the intestinal transit in the compound-treated group to the vehicle and positive control groups to assess the constipating effect.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation and decision-making.

Table 1: In Vitro Pharmacological Profile of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

TargetAssayParameterValue (nM)
hMORRadioligand BindingKiExperimental Data
hσ1RRadioligand BindingKiExperimental Data
hMOR[³⁵S]GTPγS BindingEC₅₀Experimental Data
hMOR[³⁵S]GTPγS BindingEₘₐₓ (%)Experimental Data
hσ1RCalcium MobilizationIC₅₀Experimental Data

Table 2: In Vivo Analgesic Efficacy in the Mouse Hot Plate Test

TreatmentDose (mg/kg)Peak %MPETime to Peak Effect (min)
Vehicle-Experimental Data-
Compound X Dose 1Experimental DataExperimental Data
Compound X Dose 2Experimental DataExperimental Data
MorphineEffective DoseExperimental DataExperimental Data

Visualizing the Drug Discovery Workflow

The following diagram illustrates a typical workflow for the characterization of a novel spirocyclic compound in a drug discovery program.

DrugDiscoveryWorkflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Binding_Assays Receptor Binding Assays (MOR & σ1R) Functional_Assays Functional Assays (Agonism/Antagonism) Binding_Assays->Functional_Assays Affinity Confirmed Efficacy_Models Pain Models (e.g., Hot Plate) Functional_Assays->Efficacy_Models Potent Activity Identified Safety_Profile Side-Effect Assessment (e.g., GI Transit) Efficacy_Models->Safety_Profile Analgesia Demonstrated SAR_Studies Structure-Activity Relationship (SAR) Safety_Profile->SAR_Studies Favorable Profile ADMET_Profiling ADMET Profiling (Pharmacokinetics) SAR_Studies->ADMET_Profiling Optimized Analogs ADMET_Profiling->Efficacy_Models Improved PK

Caption: Workflow for the pharmacological characterization of novel spirocyclic compounds.

Conclusion and Future Directions

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane represents a promising, yet unexplored, chemical entity within a pharmacologically validated class of spirocyclic compounds. The protocols and strategic framework outlined in this application note provide a clear path for its comprehensive evaluation. Successful characterization of this compound could lead to the identification of a novel drug candidate with significant therapeutic potential, particularly in the challenging field of pain management. Further investigations should also include a broader panel of off-target liability assays and detailed pharmacokinetic studies to fully assess its drug-like properties.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025;287:117368. [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PMC. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid. ScienceDirect. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate. NextSDS. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ResearchGate. [Link]

  • tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate. A2Z Chemical. [Link]

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Method

Application Note &amp; Protocols: Strategic Incorporation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Scaffolds into Peptidomimetics for Enhanced Structural and Pharmacological Diversity

Abstract Peptidomimetics represent a frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Peptidomimetics represent a frontier in drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in peptidomimetic design is the use of conformationally constrained scaffolds to mimic secondary structures like β-turns and to orient pharmacophoric groups in a precise, three-dimensional arrangement.[3][4] Spirocyclic systems are particularly valuable in this regard, as their rigid, non-planar structures provide novel chemical space for exploration.[5][6] This guide details the rationale and provides comprehensive protocols for the incorporation of a novel, privileged heterocyclic system—4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane—into peptide backbones. This spiro-scaffold has been identified in compounds targeting a range of biological entities, underscoring its potential as a versatile building block in medicinal chemistry.[7][8][9] We present a complete workflow, from the design of a custom, synthesis-ready building block to its integration using Solid-Phase Peptide Synthesis (SPPS), final cleavage, and analytical characterization.

Introduction: The Rationale for Spirocyclic Peptidomimetics

Natural peptides are exquisite signaling molecules, but their therapeutic application is often hampered by rapid enzymatic degradation and poor membrane permeability.[1][10] Peptidomimetics address these challenges by replacing or modifying parts of the peptide structure to create novel molecules that retain or enhance biological activity while improving drug-like properties.[11]

The incorporation of rigid scaffolds is a powerful tactic to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target. Spirocyclic scaffolds, which feature two rings sharing a single atom, are intrinsically three-dimensional and serve as excellent platforms for creating structurally diverse and potent peptidomimetics.[5][12] The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, is a privileged structure found in a variety of bioactive compounds, making it an attractive candidate for peptidomimetic design.[7][9] By functionalizing this core, we can introduce a unique, conformationally restricted element into a peptide sequence, thereby influencing its secondary structure and interaction with its target.

This document provides the scientific and technical framework for incorporating a custom-designed 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane building block into peptide sequences, enabling researchers to explore a new class of highly structured peptidomimetics.

Design and Synthesis of the Key Building Block

To seamlessly integrate the spiro-scaffold into a peptide chain using standard synthesis methodologies, a custom building block must first be prepared. This building block must possess three key features:

  • An N-terminally protected amine for coupling to the growing peptide chain.

  • A C-terminal carboxylic acid to be activated for amide bond formation.

  • Orthogonal protecting groups compatible with the chosen synthesis strategy.

For this guide, we will utilize the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, which is favored for its mild, base-labile deprotection conditions, making it suitable for complex and sensitive unnatural amino acids.[13][14][15]

We propose the synthesis of (S)-9-(Fmoc-amino)-4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid as the key building block. A plausible, high-level retrosynthetic analysis is outlined below. The synthesis leverages established methodologies in heterocyclic and amino acid chemistry.

Target Fmoc-Protected Spiro-Building Block Intermediate1 Protected Spiro-Scaffold with Ester Target->Intermediate1 Saponification Intermediate2 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Intermediate1->Intermediate2 1. Fmoc Protection 2. Carboxylation Precursor1 N-Boc-4-piperidone Intermediate2->Precursor1 Spirocyclization Precursor2 Substituted Amino Alcohol Intermediate2->Precursor2 Spirocyclization Precursor3 Butyl Halide Intermediate2->Precursor3 N-Alkylation

Caption: Retrosynthetic analysis for the Fmoc-protected spiro-scaffold building block.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

SPPS is the method of choice for the routine synthesis of peptides and their analogues, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[16][17][18] This facilitates the removal of excess reagents and byproducts by simple filtration and washing.[14]

Overview of the Fmoc/tBu SPPS Cycle

The Fmoc/tBu strategy relies on two orthogonal protecting groups: the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[13][15] The cycle involves repetitive steps of deprotection and coupling.

cluster_SPPS Fmoc-SPPS Cycle Start Start: Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Free N-terminus Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide-Resin (Ready for next cycle) Wash2->End End->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Spiro-Scaffold Incorporation

This protocol describes a manual synthesis on a 0.1 mmol scale using Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide Resin (pre-loaded with the first amino acid, or for initial loading)

  • Fmoc-protected amino acids

  • Key Building Block: (S)-9-(Fmoc-amino)-4-butyl-1-oxa-4,9-diazaspiro[5.5]undecane-2-carboxylic acid

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents:

    • Deprotection: 20% (v/v) Piperidine in DMF

    • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

    • Base: N,N-Diisopropylethylamine (DIPEA)

    • Washing: DMF, DCM, Isopropanol (IPA)

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: a. Place the peptide-resin (0.1 mmol) in a fritted reaction vessel. b. Add DMF (~10 mL/g resin) and gently agitate for 30 minutes to swell the resin beads.[16] c. Drain the solvent.

  • Fmoc Deprotection (if starting with Fmoc-protected peptide-resin): a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with fresh solution for 10 minutes. c. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling of the Spiro-Scaffold Building Block:

    • Causality: The spiro-scaffold is a sterically hindered, unnatural amino acid. Therefore, a potent coupling agent like HATU is recommended to ensure efficient amide bond formation and prevent incomplete reactions or racemization.[16] a. In a separate vial, dissolve the spiro-scaffold building block (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in DMF (~3 mL). b. Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes. The solution may change color. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 2-4 hours. e. Monitoring: Perform a qualitative Kaiser test on a few resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x) to remove all unreacted reagents and byproducts.

  • Chain Elongation: a. To add the next amino acid, repeat the cycle from Step 2 (Fmoc Deprotection) followed by Step 3 (Coupling), using a standard Fmoc-amino acid. Standard amino acids typically require less equivalents (e.g., 3 eq.) and shorter coupling times (1-2 hours).

Cleavage from Resin and Purification

Once the synthesis is complete, the peptidomimetic is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.

Protocol:

  • Preparation: a. After the final Fmoc deprotection (or leaving the final Fmoc group on for purification purposes), wash the peptide-resin with DMF, followed by DCM, and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction: a. Add the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) to the dried resin (~10 mL per gram of resin).[16] b. Agitate gently at room temperature for 2-4 hours. Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution containing the cleaved peptidomimetic. b. Precipitate the crude product by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution). c. Centrifuge the mixture to pellet the crude peptidomimetic. d. Decant the ether, wash the pellet with more cold ether, and centrifuge again. e. Dry the final white pellet under vacuum. f. Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC). g. Lyophilize the pure fractions to obtain a fluffy white powder.[19]

Alternative Strategy: Solution-Phase Synthesis

While SPPS is dominant, solution-phase synthesis remains valuable for large-scale production or for complex fragments.[17][20] In this approach, protected peptide fragments are coupled in an organic solvent, and the product is purified after each step by extraction or chromatography.[21][22]

General Workflow:

  • Synthesize a protected peptide fragment (e.g., a di- or tripeptide) with a free N-terminus.

  • Protect the C-terminus of the spiro-scaffold building block (e.g., as a methyl ester).

  • Couple the two fragments in solution using a coupling agent (e.g., EDC/HOBt or HATU).

  • Purify the resulting protected peptidomimetic fragment by column chromatography.

  • Selectively deprotect either the N- or C-terminus to continue elongation.

This method is more labor-intensive but offers greater flexibility and is easier to scale up compared to SPPS.[23]

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the final peptidomimetic.

Technique Purpose Expected Outcome / Data
RP-HPLC Assess purity and for purification.A single major peak in the chromatogram, indicating >95% purity.
Mass Spectrometry (MS) Confirm the correct molecular weight of the final product.[24]Observed mass should match the calculated theoretical mass of the peptidomimetic. High-resolution MS (e.g., ESI-TOF) can confirm the elemental composition.
1D NMR (¹H) Confirm the presence of characteristic protons from the spiro-scaffold and amino acid residues.[19]Distinct signals corresponding to the butyl group, piperidine and morpholine ring protons of the scaffold, aromatic protons of Fmoc (if present), and α- and β-protons of the amino acids.
2D NMR (COSY, TOCSY, HSQC) Elucidate the detailed structure and confirm connectivity. Can provide insights into the conformation adopted in solution.[25][26]Correlation peaks confirming the covalent bonds within the spiro-scaffold and between the scaffold and adjacent amino acid residues. NOESY experiments can reveal through-space interactions, indicating specific folding or turn structures induced by the scaffold.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for the successful incorporation of the 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold into peptide sequences. The detailed SPPS protocol, including the rationale for reagent selection, equips researchers with the necessary tools to synthesize these novel peptidomimetics. The rigid, three-dimensional nature of this spiro-scaffold offers a powerful method to enforce conformational constraint, a proven strategy for enhancing the potency, selectivity, and stability of peptide-based therapeutics.[2][3] The resulting molecules are promising candidates for modulating challenging biological targets, such as protein-protein interactions and G-protein coupled receptors, thereby opening new avenues in drug discovery and development.[1]

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
  • Gante, J. (1999). Spirocyclic Peptidomimetics. In Angewandte Chemie International Edition (Vol. 38, Issue 12).
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis.
  • Greenwood, M. (2023, February 24). Peptidomimetics in Drug Discovery. AZoLifeSciences.
  • Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery.
  • Drug Design Org. (2009, January 15). Peptidomimetics : Principles and Methods.
  • Benchchem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
  • O’Donnell, M. J., et al. (1998). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Benchchem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Wieczerzak, E., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports.
  • Apostolopoulos, V., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Expert Opinion on Drug Discovery.
  • Fauchère, J. L. (n.d.). DESIGNING PEPTIDOMIMETICS. UPCommons.
  • LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • El-Subbagh, H. I., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Future Medicinal Chemistry.
  • Dow, G., & Gerasyuto, A. (2015). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters.
  • Wuts, P. G. M. (2011). Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. Chemical Communications.
  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
  • Fields, G. B. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. ResearchGate.
  • Dandapani, S., et al. (2019). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery.
  • Slideshare. (n.d.). Solution phase peptide synthesis.
  • Lunder, Y., et al. (2015). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Journal of Chemical Education.
  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society.
  • Nadler, M., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology.
  • Sefkow, M., et al. (2005). Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry.
  • ACD/Labs. (2024, March 13). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube.
  • Timmerman, P., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm.
  • Cendán, C. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
  • BioPharmaSpec. (2025, June 18). Peptidomics in Drug Discovery | Endogenous Peptides Explained.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving Reaction Yield in 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Synthesis

Welcome to the technical support center for the synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related diazaspirocyclic scaffolds. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your reaction yields. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route to obtain 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane?

A1: Based on established synthetic strategies for analogous compounds, the most direct and common approach to synthesize 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is through the N-alkylation of a 1-oxa-4,9-diazaspiro[5.5]undecane precursor.[1][2] This can be achieved via two primary methods:

  • Reductive Amination: Reacting the parent 1-oxa-4,9-diazaspiro[5.5]undecane with butyraldehyde in the presence of a suitable reducing agent.

  • Direct N-Alkylation: Treating the parent spiro-diamine with a butyl halide (e.g., butyl bromide or iodide) in the presence of a base.[3][4]

The choice between these methods will depend on the availability of starting materials, desired reaction conditions, and scalability.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the N-alkylation of piperidine-containing scaffolds like 1-oxa-4,9-diazaspiro[5.5]undecane can stem from several factors. The most common culprits include:

  • Incomplete reaction: This can be due to suboptimal reaction conditions such as temperature, reaction time, or the choice of solvent and base.[4]

  • Formation of side products: The most significant side reaction is often over-alkylation, leading to the formation of a quaternary ammonium salt.[4][5]

  • Poor quality of starting materials: Impurities in the parent spiro-diamine, the alkylating agent, or the solvent can interfere with the reaction.

  • Product loss during workup and purification: The polarity and solubility of the product can lead to losses during extraction and chromatographic purification.

Q3: I am observing a significant amount of a byproduct with a higher molecular weight. What is it and how can I prevent its formation?

A3: This is a classic sign of over-alkylation, where the newly formed tertiary amine (4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane) reacts further with the alkylating agent to form a quaternary ammonium salt.[4][5] To minimize this, several strategies can be employed:

  • Control Stoichiometry: Use a slight excess of the starting 1-oxa-4,9-diazaspiro[5.5]undecane relative to the butylating agent (e.g., 1.1 to 1.2 equivalents of the diamine).[4]

  • Slow Addition of the Alkylating Agent: Adding the butyl halide or butyraldehyde slowly to the reaction mixture, for instance, with a syringe pump, helps to maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.[5]

  • Choice of Base: A sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) can be beneficial in preventing side reactions.[5]

Troubleshooting Guide: Low Reaction Yield

This section provides a more detailed, step-by-step approach to diagnosing and resolving issues of low yield in the synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Issue 1: Sluggish or Incomplete Reaction

A common reason for low yield is a reaction that has not gone to completion. Below is a troubleshooting workflow to address this issue.

start Low Yield: Incomplete Reaction check_base Is the base appropriate and in sufficient quantity? start->check_base check_leaving_group Is the leaving group on the butylating agent reactive enough? check_base->check_leaving_group Yes solution_base Use a stronger or more suitable base (e.g., K2CO3, Et3N, DIPEA) in sufficient equivalents to neutralize the acid byproduct. check_base->solution_base No check_temp_solvent Are the reaction temperature and solvent optimal? check_leaving_group->check_temp_solvent Yes solution_leaving_group Switch to a more reactive butylating agent (e.g., from butyl chloride to butyl bromide or iodide). check_leaving_group->solution_leaving_group No solution_temp_solvent Increase the reaction temperature. Optimize the solvent (polar aprotic solvents like ACN or DMF are often preferred). check_temp_solvent->solution_temp_solvent No

Troubleshooting Incomplete Reactions

Detailed Explanation:

  • Insufficient Basicity: The N-alkylation reaction generates an acid byproduct (e.g., HBr) which can protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.[4] A suitable base is crucial to neutralize this acid.

  • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[4]

  • Solvent and Temperature: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices for N-alkylation as they can solvate the ions formed during the reaction.[4] For sterically hindered substrates or less reactive alkylating agents, increasing the reaction temperature may be necessary to drive the reaction to completion.

Issue 2: Formation of Over-Alkylation Byproduct

The formation of the quaternary ammonium salt is a common side reaction that consumes both the desired product and the alkylating agent, thus reducing the overall yield.

start High Level of Over-Alkylation Byproduct check_stoichiometry Is the stoichiometry of the reactants controlled? start->check_stoichiometry check_addition_rate How is the alkylating agent being added? check_stoichiometry->check_addition_rate Yes solution_stoichiometry Use a slight excess (1.1-1.2 eq.) of the diazaspiro[5.5]undecane precursor relative to the butylating agent. check_stoichiometry->solution_stoichiometry No check_concentration Is the reaction being run at a high concentration? check_addition_rate->check_concentration Slowly solution_addition_rate Add the butylating agent slowly over several hours using a syringe pump. check_addition_rate->solution_addition_rate All at once solution_concentration Dilute the reaction mixture. Higher concentrations can favor the bimolecular over-alkylation reaction. check_concentration->solution_concentration Yes

Minimizing Over-alkylation

Data Presentation: Optimizing Reaction Parameters for N-Alkylation

The following table provides a summary of key reaction parameters and their impact on the yield of N-alkylation reactions, based on literature for similar piperidine-based compounds.

ParameterConditionExpected Outcome on YieldRationale
Base K₂CO₃, Cs₂CO₃Good to ExcellentHeterogeneous base, easy to remove by filtration. Cs₂CO₃ offers higher solubility and basicity in organic solvents.[6]
Et₃N, DIPEAGood to ExcellentHomogeneous bases. DIPEA is sterically hindered, which can help minimize side reactions.[4][5]
Solvent Acetonitrile (ACN)GoodPolar aprotic solvent, generally good for N-alkylation.[3][4]
Dimethylformamide (DMF)Good to ExcellentHigher boiling point allows for higher reaction temperatures if needed.[3][6]
Alkylating Agent Butyl BromideGoodA good balance of reactivity and stability.
Butyl IodideExcellentMore reactive than butyl bromide, may allow for lower reaction temperatures or shorter reaction times.[3]
Temperature Room TemperatureModerate to GoodMay be sufficient for reactive alkylating agents.[3]
50-80 °CGood to ExcellentOften necessary for less reactive substrates or to increase reaction rate.
Stoichiometry 1:1 (Amine:Alkylating Agent)ModerateRisk of over-alkylation if the product is more nucleophilic.
(Amine:Alkylating Agent)1.1-1.2 : 1Good to ExcellentExcess amine helps to ensure complete consumption of the alkylating agent and minimizes over-alkylation.[4][5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1-oxa-4,9-diazaspiro[5.5]undecane with Butyl Bromide
  • To a solution of 1-oxa-4,9-diazaspiro[5.5]undecane (1.1 equivalents) in anhydrous acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (1.5 equivalents).[4]

  • Add butyl bromide (1.0 equivalent) to the stirred suspension.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C under an inert atmosphere (e.g., nitrogen).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Troubleshooting Purification Challenges

Problem: Difficulty in separating the product from the starting material or byproducts by column chromatography.

Solution:

  • Optimize Solvent System: Experiment with different eluent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar mixture (e.g., ethyl acetate/hexane with a small percentage of triethylamine to prevent streaking of the amines on the silica gel) is often effective.

  • Acid-Base Extraction: If the product and starting material have different basicities, an acid-base extraction can be a powerful purification tool. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The more basic amine will be protonated and move to the aqueous layer. The layers can then be separated, and the desired amine can be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[5]

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved from [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. - ScienceDirect. (2015, March 21). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. - Apollo. (n.d.). Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry. (2025, August 18). Retrieved from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. (n.d.). Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (2017, May 11). Retrieved from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect - ACS Publications. (2021, December 15). Retrieved from [Link]

  • 1,7-diazaspiro[5.5]undecane--a neglected heterocycle - PubMed. (2013, October 4). Retrieved from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. (2020, March 12). Retrieved from [Link]

  • 1-Hydrosilatrane - Organic Syntheses. (n.d.). Retrieved from [Link]

  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Strategies to Improve Alkyl Compound Purity - Eureka by PatSnap. (2025, July 15). Retrieved from [Link]

  • (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. (n.d.). Retrieved from [Link]

  • 1,6-addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. - Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019, November 19). Retrieved from [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. (2025, August 5). Retrieved from [Link]

  • (PDF) Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (2025, December 5). Retrieved from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed. (2018, June 28). Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[4][7] HEPTANECARBOXYLATE DERIVATIVES | Request PDF. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Welcome to the technical support guide for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting protocols for addressing solubility issues commonly encountered with this and structurally related molecules. Our approach is rooted in fundamental principles of physical and medicinal chemistry to provide a logical and effective workflow for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane that influence its solubility?

Answer: The solubility of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is governed by a combination of its structural components:

  • Two Basic Nitrogen Atoms: The molecule contains two amine groups, which are basic. This is the most critical feature for aqueous solubility. These nitrogens can be protonated in acidic conditions to form cationic salts. These salt forms are generally much more water-soluble than the neutral "free base" form.[1][2]

  • Hydrophobic N-Butyl Group: The butyl chain attached to one of the nitrogens is a non-polar, hydrophobic moiety. This group contributes to lower aqueous solubility and higher solubility in organic solvents.

  • Spirocyclic Core: The rigid spiro[5.5]undecane framework can lead to a stable crystal lattice, which may require significant energy to break during dissolution, potentially lowering its intrinsic solubility. This scaffold is a common feature in a variety of biologically active compounds.[3]

  • Ether Linkage: The oxygen atom in the oxa-spiro ring system is a polar group that can act as a hydrogen bond acceptor, which may slightly improve solubility in protic solvents.

Q2: What is the expected solubility behavior of this compound?

Answer: Based on its structure:

  • In Aqueous Media: The compound is expected to exhibit classic pH-dependent solubility.[4] In neutral or basic solutions (pH > pKa), it will exist primarily in its less soluble, neutral form. In acidic solutions (pH < pKa), it will be protonated, forming a more soluble salt. Most simple alkyl amines have pKa values in the range of 9.5 to 11.0.[2]

  • In Organic Solvents: Solubility will follow the "like dissolves like" principle.[5] It is expected to have better solubility in moderately polar to polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)) than in non-polar solvents (e.g., hexane, toluene) or highly polar protic solvents like pure water.

Q3: My reaction or assay is sluggish. How do I know if poor solubility is the cause?

Answer: Visual inspection is the first step. If you can see solid particles suspended in your solvent after sufficient mixing or heating, solubility is likely the issue. Other indicators include inconsistent results between experimental batches, or a reaction rate that does not increase as expected when you increase the reactant concentration.[5] More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in drug development.[5]

Troubleshooting Guide: A Systematic Approach to Solubilization

If you are encountering solubility issues with 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, follow this systematic troubleshooting workflow. Start with the simplest and most common techniques before moving to more complex methods.

G cluster_0 Solubility Troubleshooting Workflow Start Start: Compound is Insoluble in Aqueous Buffer CheckpH Step 1: pH Adjustment (Primary Method for Basic Amines) Start->CheckpH CoSolvent Step 2: Co-Solvent Screening (If pH is fixed or insufficient) CheckpH->CoSolvent Soluble? No Success Success: Compound Solubilized CheckpH->Success Soluble? Yes Complexation Step 3: Complexation Agents (If co-solvents are incompatible) CoSolvent->Complexation Soluble? No CoSolvent->Success Soluble? Yes Complexation->Success Soluble? Yes Failure Further Formulation Strategy Needed (e.g., Solid Dispersions, Nanoparticles) Complexation->Failure Soluble? No

Caption: A decision tree for systematically addressing poor reactant solubility.

Issue: Compound is insoluble in my desired aqueous buffer.
Solution 1: pH Adjustment (Primary Method)

The presence of basic nitrogen atoms makes this the most effective initial approach. By lowering the pH, you protonate the amine groups, forming a salt that is typically much more soluble in water.[6][7]

Experimental Protocol: pH-Solubility Screening

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 7.5). Common buffers include citrate (pH 2-6) and phosphate (pH 6-8).

  • Dispersion: Add a pre-weighed amount of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane to a fixed volume of each buffer to create a slurry (a concentration well above the expected solubility).

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (typically 2-24 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a filter that does not bind the compound, e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., LC-MS, HPLC-UV).

  • Analysis: Plot the measured solubility against the final pH of each buffer to determine the pH-solubility profile. This will reveal the optimal pH for dissolution.

Note: While the Henderson-Hasselbalch equation provides a theoretical basis for pH-dependent solubility, experimental results can vary due to factors like buffer ion interactions, so an empirical test is crucial.[8][9]

Solution 2: Co-solvent Addition

If pH adjustment is not an option due to experimental constraints (e.g., cell-based assays) or if it does not provide sufficient solubility, the use of a water-miscible organic co-solvent is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between the solvent and the hydrophobic solute.[5][7][10]

Experimental Protocol: Co-solvent Screening

  • Selection: Choose a panel of common, biocompatible co-solvents. See the table below for suggestions.

  • Stock Preparation: Prepare stock solutions of your co-solvents (e.g., 100% DMSO, 100% Ethanol, 50% PEG 400 in water).

  • Titration: In vials containing a known amount of your compound, add your primary aqueous buffer. Then, incrementally add small volumes of the co-solvent stock solution, vortexing after each addition, until the solid dissolves.

  • Determination: Record the minimum percentage of co-solvent required to achieve complete dissolution. Aim to use the lowest effective concentration to minimize potential interference with downstream applications.

  • Control Experiment: Always run a vehicle control (buffer + co-solvent) in your final experiment to account for any effects of the co-solvent itself.

Table 1: Common Co-solvents for Solubility Enhancement

Co-solventPolarityKey Characteristics & Use Cases
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of compounds. Standard for preparing stock solutions. Can be toxic to some cells at >0.5-1% v/v.[11]
Ethanol Polar ProticLess toxic than DMSO. Commonly used in formulations. Can sometimes cause precipitation when diluted into aqueous media.[12][13]
Polyethylene Glycol (PEG 400) Polar ProticLow toxicity, often used in in-vivo formulations. Can form viscous solutions.
Propylene Glycol Polar ProticGood solvent for many organic compounds; frequently used in pharmaceutical formulations.[12]
N,N-Dimethylformamide (DMF) Polar AproticStrong solubilizer, similar to DMSO. Higher toxicity concerns than DMSO.[11]
Solution 3: Complexation with Cyclodextrins

If co-solvents are incompatible with your experimental system, cyclodextrins offer an excellent alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like your compound, forming an "inclusion complex" that is water-soluble.[14][15][16]

G cluster_0 Cyclodextrin Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex CD->Complex Forms Complex Drug Hydrophobic Drug (e.g., 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane) Drug->Complex Enters Cavity

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocol: Cyclodextrin Screening

  • Selection: Common cyclodextrins include β-cyclodextrin (β-CD) and its more soluble derivatives, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).[15][]

  • Stock Solution: Prepare aqueous stock solutions of the chosen cyclodextrins at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Solubility Test: Add an excess of your compound to each cyclodextrin solution and to a water-only control.

  • Equilibration & Analysis: Follow the same procedure as the pH-screening protocol (agitate, separate, quantify) to determine the increase in solubility as a function of cyclodextrin concentration.

References

  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Jude Jenita, M. (2024, September 6).
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • IJSDR. (2011, January 12). Methods to boost solubility.
  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
  • (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • PMC. (n.d.).
  • Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • SciSpace. (2012, October 19).
  • (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review.
  • (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme.
  • NextSDS. (n.d.). tert-butyl 4-oxa-1,9-diazaspiro[5.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • (2025, July 10). How water could replace some organic solvents and make chemical reactions greener.
  • Behind the Bench. (2026, February 17).
  • (2023, April 21).
  • (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
  • Kishida Chemical Co., Ltd. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.
  • BLD Pharm. (n.d.). 1279863-55-6|tert-Butyl 1-oxa-4,9-diazaspiro[5.
  • Apollo Scientific. (n.d.). 4-Oxa-1,9-diazaspiro[5.5]undecane, N9-BOC protected.
  • ePrints Soton - University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • Benchchem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.

Sources

Troubleshooting

troubleshooting side reactions of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Welcome to the Technical Support Center for Spirocyclic Diamine Scaffolds . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 4-Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spirocyclic Diamine Scaffolds . As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals working with 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane .

This compound is a highly valuable spirocyclic building block, frequently utilized in the development of multimodal analgesics—specifically as a scaffold for dual μ-opioid receptor (MOR) agonists and σ1 receptor (S1R) antagonists [1]. However, its unique structural topology—featuring a sterically constrained morpholine ring (1-oxa-4-aza) fused to a piperidine ring (9-aza) at a single spiro carbon—presents distinct synthetic and functionalization challenges.

Below, you will find a causality-driven troubleshooting guide, self-validating experimental protocols, and quantitative data to help you optimize your workflows and eliminate side reactions.

I. Mechanistic Overview: Why This Scaffold Matters

Before addressing the chemistry, it is critical to understand the biological end-goal. The 1-oxa-4,9-diazaspiro[5.5]undecane core is engineered to thread the needle between two distinct signaling pathways. The spatial geometry of the spirocycle allows the N9-substituent (often a phenethyl group) to interact with the MOR, while the N4-substituent (the butyl group) and the oxygen atom selectively engage the S1R [2].

SignalingPathway Ligand 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivative MOR μ-Opioid Receptor (MOR) (Agonism) Ligand->MOR Activates S1R σ1 Receptor (S1R) (Antagonism) Ligand->S1R Blocks Gi Gi/o Protein Activation MOR->Gi Brake Release of Anti-Opioid Brake S1R->Brake Analgesia Synergistic Analgesia (Reduced Side Effects) Gi->Analgesia Brake->Analgesia

Dual MOR agonism and S1R antagonism signaling pathway for spirocyclic analgesics.

II. Synthetic Workflow & Side Reaction Mapping

The synthesis of this scaffold generally proceeds from an N-Boc-protected piperidone via a Corey-Chaykovsky epoxidation, followed by epoxide opening with butylamine, and subsequent spirocyclization. Side reactions can cascade if intermediate purity is compromised.

SyntheticWorkflow A N-Boc-4-piperidone B Spiro-epoxide Formation (Corey-Chaykovsky) A->B C Epoxide Opening (with Butylamine) B->C D Spirocyclization (Morpholine Ring Closure) C->D Side1 Side Rxn: Bis-alkylation / Dimerization C->Side1 E N9 Boc-Deprotection D->E Side2 Side Rxn: E2 Dehydration D->Side2 F N9 Functionalization (e.g., Reductive Amination) E->F Side3 Side Rxn: N4 Quaternization F->Side3

Synthetic workflow and primary side reaction nodes for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

III. Troubleshooting Guide & FAQs

Q1: During the N9 functionalization of the spirocycle, I am observing a highly polar byproduct that drastically reduces my yield. What is causing this? Causality: You are likely observing N4 quaternization . The nitrogen at position 4 is a tertiary amine (due to the butyl group). If you are using direct alkylation (e.g., an alkyl iodide or bromide) to functionalize the secondary amine at N9, the electrophile can indiscriminately attack the sterically accessible N4 tertiary amine, forming a quaternary ammonium salt. Solution: Abandon direct alkylation with highly reactive halides. Instead, utilize reductive amination with the corresponding aldehyde. The iminium ion intermediate forms selectively at the secondary N9 amine, completely bypassing N4 quaternization.

Q2: My spirocyclization step (closing the morpholine ring from the amino alcohol) is yielding significant amounts of an alkene byproduct. How do I fix this? Causality: This is an E2 dehydration side reaction. When cyclizing the amino alcohol (often via an intermediate chloroacetamide or using a dihalide), the use of a strong, non-nucleophilic base at elevated temperatures favors the abstraction of a proton adjacent to the leaving group, resulting in an elimination reaction rather than the desired intramolecular SN2 cyclization. Solution: Shift the kinetic balance by using a softer base (e.g., K₂CO₃) in a highly polar aprotic solvent (DMF or DMSO) and maintain the reaction strictly at room temperature. The intramolecular cyclization is entropically favored; lowering the thermal energy prevents the higher-activation-energy E2 pathway.

Q3: When opening the spiro-epoxide with butylamine, LC-MS shows a mass corresponding to a dimer. Why? Causality: Butylamine is a primary amine. After it opens one equivalent of the spiro-epoxide, the resulting secondary amine is actually more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl chains. This leads to bis-alkylation (one butylamine molecule reacting with two epoxide molecules). Solution: Use a massive stoichiometric excess of butylamine (e.g., 10-15 equivalents) to statistically outcompete the secondary amine intermediate. The excess butylamine can be easily recovered or evaporated under reduced pressure due to its low boiling point (78 °C).

IV. Quantitative Data: N9 Functionalization Optimization

To empirically validate the troubleshooting advice above, review the following optimization data for the functionalization of the N9 position.

Functionalization MethodReagents & ConditionsTarget N9-Product YieldN4 Quaternization (Side Rxn)E-E-A-T Recommendation
Direct Alkylation Phenethyl bromide, K₂CO₃, MeCN, 80°C35%48%Not Recommended. High thermal energy drives N4 attack.
Direct Alkylation (Mild) Phenethyl iodide, DIPEA, DCM, 25°C52%21%Sub-optimal. Halogen polarizability still allows tertiary amine attack.
Reductive Amination Phenylacetaldehyde, NaBH(OAc)₃, DCE, RT89% < 1% (Not detected) Highly Recommended. Selective iminium formation at N9.
Buchwald-Hartwig Aryl bromide, Pd₂(dba)₃, BINAP, NaOtBu, Tol76%< 2%Recommended for Arylation. Requires strict anhydrous conditions.

V. Self-Validating Experimental Protocols

Protocol A: Selective Epoxide Opening (Preventing Bis-alkylation)

This protocol ensures the formation of the mono-adduct amino alcohol without dimerization.

  • Preparation: Dissolve 10.0 mmol of tert-butyl 1-oxa-6-azaspiro[1]octane-6-carboxylate (the spiro-epoxide) in 15 mL of absolute ethanol.

  • Amine Addition: Add 150.0 mmol (15 equivalents) of anhydrous n-butylamine.

  • Reaction: Stir the mixture at 60 °C in a sealed pressure tube for 18 hours.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The mass of the desired mono-adduct [M+H]+ should be dominant. If the bis-adduct mass [2M+H]+ exceeds 5% relative abundance, your butylamine may contain water, or the stoichiometry was miscalculated.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to quantitatively remove all residual butylamine.

Protocol B: Selective N9 Reductive Amination (Preventing Quaternization)

This protocol details the functionalization of the deprotected 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane core.

  • Imine Formation: To a solution of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (5.0 mmol) in 20 mL of anhydrous 1,2-dichloroethane (DCE), add the target aldehyde (5.2 mmol).

  • Catalysis: Add glacial acetic acid (5.0 mmol) to mildly activate the carbonyl. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 10% MeOH in DCM with 1% NH₄OH). The primary amine starting material should be consumed, replaced by a less polar imine/iminium spot.

  • Reduction: Cool the reaction to 0 °C. Add sodium triacetoxyborohydride, NaBH(OAc)₃ (7.5 mmol), in three portions over 15 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO₃ (20 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

VI. References

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Purification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the purification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the purification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This spirocyclic diamine, with its unique three-dimensional structure, presents specific challenges during purification that require a nuanced and well-understood approach. This guide offers troubleshooting advice and frequently asked questions to navigate these complexities effectively.

I. Understanding the Molecule: Key Physicochemical Characteristics

While specific experimental data for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is not extensively available in public literature, we can infer its properties based on its structure to guide purification method development.

  • Basicity: The presence of two secondary amine groups makes this molecule basic. The pKa values are predicted to be in the range of 8-10 for the individual amine groups. This basicity is a critical factor influencing its behavior during chromatographic separation and its solubility in acidic and neutral media.

  • Lipophilicity: The butyl group and the spirocyclic core contribute to the molecule's lipophilic character. This suggests good solubility in many organic solvents but potentially poor solubility in water at neutral or basic pH.

  • Potential for Hydrogen Bonding: The secondary amine protons can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Chromatography Issues

Issue 1: Severe Peak Tailing or No Elution in Normal-Phase Chromatography

  • Question: I am using a standard silica gel column with a hexane/ethyl acetate gradient, but my product is either streaking badly or not moving from the baseline. What is happening?

  • Answer: This is a classic issue when purifying basic amines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface are acidic and strongly interact with the basic amine functionalities of your compound through acid-base interactions. This leads to irreversible adsorption or slow, non-uniform elution, resulting in significant peak tailing and potential loss of yield.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase to neutralize the acidic silanol groups. Triethylamine (Et₃N) is a common choice, typically added at a concentration of 0.1-2% (v/v).[1] This will compete with your product for binding to the active sites on the silica, allowing for a more symmetrical peak shape and improved elution.

    • Use of Amine-Functionalized Silica: A more robust solution is to use a stationary phase where the silica is functionalized with amino groups (e.g., aminopropyl-bonded silica).[1] This creates a basic surface that repels the basic analyte, minimizing strong interactions and leading to much-improved peak shapes without the need for mobile phase additives.

    • Switch to a Less Acidic Stationary Phase: Basic alumina can sometimes be a suitable alternative to silica gel for the purification of basic compounds.

Issue 2: Poor Resolution Between the Product and Impurities

  • Question: I can get my product to elute, but it co-elutes with several impurities. How can I improve the separation?

  • Answer: Poor resolution can be due to a variety of factors, including the choice of solvent system and the nature of the impurities.

  • Solutions:

    • Optimize the Solvent System: Systematically screen different solvent systems. For normal-phase chromatography, consider switching from ethyl acetate to other solvents like dichloromethane (DCM) or a mixture of DCM/methanol for more polar impurities. A shallow gradient can also significantly improve resolution.

    • Reversed-Phase Chromatography (RPC): RPC is an excellent alternative for purifying basic compounds. By controlling the pH of the mobile phase, you can manipulate the ionization state of your product and impurities to achieve separation. For basic amines, using a high pH mobile phase (pH > 9) will keep the amines in their neutral, more retained form, often leading to better separation from other components.[2]

    • Ion-Pair Chromatography: If working at low pH in reversed-phase is necessary, adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape and retention.

Crystallization and Isolation Issues

Issue 3: Product Oiling Out During Crystallization

  • Question: I've tried to crystallize my purified product from a solvent system, but it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" is a common problem, especially with compounds that have flexible side chains like the butyl group, which can inhibit the formation of a well-ordered crystal lattice.

  • Solutions:

    • Solvent Screening: A thorough screening of various solvents and solvent mixtures is crucial. Start with solvents in which your compound is sparingly soluble at room temperature but soluble upon heating. Common solvent systems for amines include ethanol/water, isopropanol/heptane, or ethyl acetate/hexanes.

    • Slow Cooling and Seeding: Allow the saturated solution to cool very slowly to room temperature, and then in a refrigerator or freezer. If you have a small amount of pure solid, adding a seed crystal can induce crystallization.

    • Salt Formation: Convert the free base to a salt (e.g., hydrochloride, oxalate) by treating a solution of the amine with the corresponding acid.[3] Salts often have higher melting points and are more crystalline than the free base. After crystallization and filtration, the pure salt can be converted back to the free base by treatment with a base.

Issue 4: Difficulty Removing Residual Solvents

  • Question: After purification, I'm struggling to remove high-boiling point solvents like DMF or DMSO from my final product.

  • Answer: These solvents are often used in the synthesis and can be challenging to remove completely.

  • Solutions:

    • Azeotropic Removal: For solvents like toluene, co-evaporation with a lower-boiling solvent like methanol can help.

    • Lyophilization (Freeze-Drying): If your compound is soluble in water (often as a salt), lyophilization can be an effective way to remove water and other volatile impurities.

    • Precipitation/Trituration: Dissolve the product in a minimal amount of a good solvent (e.g., DCM) and then add a large excess of a poor solvent (e.g., hexane or pentane) to precipitate the product, leaving the high-boiling impurities in the solution.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for?

  • A1: The impurities will largely depend on the synthetic route used. For a typical N-alkylation of a 1-oxa-4,9-diazaspiro[5.5]undecane precursor with a butyl halide, you can expect:

    • Unreacted Starting Material: The un-alkylated diazaspiro compound.

    • Over-alkylation Product: A quaternary ammonium salt if both nitrogen atoms are alkylated.

    • Reagents and Byproducts: Residual butyl halide and any base used in the reaction.

    • Degradation Products: Depending on the reaction and workup conditions, N-oxides or other degradation products could form.

Q2: Which chromatographic method is generally preferred for this compound?

  • A2: For initial purification and removal of major impurities, flash chromatography on amine-functionalized silica is often a good starting point due to its simplicity and effectiveness for basic compounds.[1] For achieving high purity (>99%), preparative reversed-phase HPLC with a high pH mobile phase is often the method of choice.

Q3: How do I choose the right solvent system for crystallization?

  • A3: The principle of "like dissolves like" is a good starting point. Since your molecule has both polar (amines, ether) and non-polar (butyl group, spirocycle backbone) features, a combination of a polar and a non-polar solvent is often effective. A good general procedure is to dissolve the compound in a minimal amount of a hot, relatively polar solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then slowly add a less polar solvent (e.g., hexanes, heptane, or water) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q4: Can I use acid/base extraction as a primary purification step?

  • A4: Yes, acid/base extraction can be a very effective initial purification step.[2] By dissolving the crude reaction mixture in an organic solvent and extracting with an acidic aqueous solution (e.g., 1M HCl), your basic product will move into the aqueous layer as its salt, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the free base product extracted back into an organic solvent. This is particularly useful for removing non-basic starting materials and byproducts.

IV. Experimental Protocols

Protocol 1: Flash Chromatography on Amine-Functionalized Silica
  • Column: Amine-functionalized silica gel column.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate over 20 column volumes). The optimal gradient should be determined by TLC analysis on amine-functionalized TLC plates.

  • Elution: Elute the column with the determined gradient, collecting fractions.

  • Analysis: Analyze the fractions by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization via Salt Formation
  • Dissolution: Dissolve the purified (or semi-pure) free base in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a miscible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until the pH is acidic. The hydrochloride salt should precipitate.

  • Isolation: Collect the solid precipitate by filtration and wash with cold diethyl ether.

  • Recrystallization of the Salt: Dissolve the salt in a minimal amount of a hot polar solvent (e.g., ethanol or methanol) and allow it to cool slowly to induce crystallization.

  • Collection: Collect the purified salt crystals by filtration and dry under vacuum.

  • Conversion to Free Base (Optional): Dissolve the pure salt in water, basify with a strong base (e.g., 1M NaOH) to pH >12, and extract the free base into an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pure free base.

V. Data Presentation and Workflow Diagrams

Table 1: Recommended Starting Conditions for Chromatography
ParameterNormal-Phase (Modified)Amine-Functionalized SilicaReversed-Phase (High pH)
Stationary Phase Silica GelAminopropyl SilicaC18 Silica
Mobile Phase A HexanesHexanesWater with 0.1% Ammonium Hydroxide (pH ~10)
Mobile Phase B Ethyl Acetate with 1% Et₃NEthyl AcetateAcetonitrile
Gradient 0-100% B0-100% B5-95% B
Detection UV (if chromophore present), ELSDUV, ELSDUV, ELSD, MS
Diagram 1: Troubleshooting Workflow for Chromatography

TroubleshootingChromatography start Poor Chromatographic Result issue Identify Issue start->issue tailing Peak Tailing / No Elution issue->tailing Tailing resolution Poor Resolution issue->resolution Co-elution sol_tailing1 Add Et3N to Mobile Phase tailing->sol_tailing1 sol_tailing2 Use Amine-Functionalized Silica tailing->sol_tailing2 sol_tailing3 Switch to Reversed-Phase (High pH) tailing->sol_tailing3 sol_res1 Optimize Gradient (Shallow) resolution->sol_res1 sol_res2 Change Solvent System resolution->sol_res2 sol_res3 Switch to Reversed-Phase resolution->sol_res3 end Improved Purification sol_tailing1->end sol_tailing2->end sol_tailing3->end sol_res1->end sol_res2->end sol_res3->end

Caption: Decision tree for troubleshooting common chromatography issues.

Diagram 2: Purification Strategy Decision Workflow

PurificationStrategy start Crude Product initial_purity Assess Initial Purity and Impurity Profile start->initial_purity low_purity Low Purity / High Impurity Load initial_purity->low_purity < 80% high_purity High Purity / Minor Impurities initial_purity->high_purity > 80% extraction Acid/Base Extraction low_purity->extraction flash_chrom Flash Chromatography (Amine Silica) high_purity->flash_chrom extraction->flash_chrom crystallization Crystallization / Salt Formation flash_chrom->crystallization prep_hplc Preparative RP-HPLC (High pH) flash_chrom->prep_hplc final_product Pure Product (>99%) crystallization->final_product prep_hplc->final_product

Caption: A workflow for selecting an appropriate purification strategy.

VI. References

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 534-542.

  • Forming oxalate salts of amines. (2009). Sciencemadness.org. [Link]

  • What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. [Link]

  • Reddy, G. V., & Rao, G. V. (2005). An enantioselective synthesis of 1-azaspiro[5.5]undecane ring system of histrionicotoxin alkaloids from D(+)-glucose. Heterocycles, 65(12), 2901-2907.

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office.

  • Coldham, I., & Jana, S. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. European Journal of Organic Chemistry, 2017(24), 3465-3473.

  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012). University of Tartu, Institute of Chemistry. [Link]

  • Recrystallization and Acid/Base Extraction (A/B) FAQ. (n.d.). Erowid. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. (n.d.). SIELC Technologies. [Link]

  • Common Solvents for Crystallization. (n.d.). University of California, Los Angeles. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. (2024). ResearchGate. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • de Witte, W., van der Pijl, F., & van der Stelt, M. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC medicinal chemistry, 8(7), 765–778.

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(17), 13016–13034.

  • Stoll, D. R., & Lauer, T. J. (2020). Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers. LCGC North America, 38(1), 8-15.

  • Zhdankin, V. V. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11276-11293.

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry, 18, 260-266.

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). Journal of Medicinal Chemistry, 62(22), 10463-10483.

  • Critical Compilation of pK(a) Values for Pharmaceutical Substances. (1982). Semantic Scholar. [Link]

Sources

Troubleshooting

scale-up synthesis optimization 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

An in-depth guide to the synthesis, optimization, and scale-up of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, designed for chemistry professionals in research and development. Technical Support Center: 4-Butyl-1-oxa-4,9-d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the synthesis, optimization, and scale-up of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, designed for chemistry professionals in research and development.

Technical Support Center: 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

Welcome to the technical support guide for the synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This document provides field-proven insights, detailed protocols, and robust troubleshooting advice to navigate the complexities of this synthesis, from bench-scale optimization to pilot-plant scale-up. The methodologies described herein are grounded in established chemical principles for the construction of related spirocyclic frameworks.

Introduction to the Scaffold

The 1-oxa-4,9-diazaspiro[5.5]undecane core is a privileged heterocyclic motif in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for presenting substituents in precise vectors, making it an attractive framework for designing potent and selective ligands for various biological targets.[1][2] The N-butyl substituent introduces lipophilicity, which can be crucial for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. This guide addresses the practical challenges of synthesizing this specific analogue, focusing on process optimization and scalability.

Proposed Synthetic Strategy

A robust and scalable synthesis is paramount. We propose a convergent three-step approach starting from commercially available materials. The strategy hinges on a key double Michael addition to form the core spirocyclic structure, followed by functionalization.

dot

Synthetic_Pathway cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: N-Alkylation A Tetrahydropyran-4-one D Intermediate 1 (Dicyanoethylated Ketone) A->D B Acrylonitrile (2 eq.) B->D C Triton B DCM, 0°C to RT C->D E Intermediate 1 G Intermediate 2 (1-Oxa-4,9-diazaspiro[5.5]undecane) E->G F Raney Nickel H2 (50 psi), NH3/MeOH F->G H Intermediate 2 K Final Product (4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane) H->K I Butyraldehyde I->K J NaBH(OAc)3 DCE, RT J->K Scale_Up_Workflow Start Lab-Scale Process Defined (Yield > 70%, Purity > 95%) CheckSafety Perform Hazard Analysis (Calorimetry, Exotherms) Start->CheckSafety OptimizeMixing Optimize Agitation & Baffling (Model in smaller vessel) CheckSafety->OptimizeMixing Safe to Proceed Troubleshoot Troubleshoot Deviations (Consult Guide, Re-evaluate) CheckSafety->Troubleshoot Hazard Identified OptimizeHeat Plan Heat Transfer Strategy (Jacket Temp, Addition Rate) OptimizeMixing->OptimizeHeat PilotRun Conduct Pilot-Scale Run (e.g., 50L Reactor) OptimizeHeat->PilotRun Analyze Analyze Batch (Yield, Purity, Impurity Profile) PilotRun->Analyze Success Process Validated for Scale Analyze->Success Specifications Met Analyze->Troubleshoot Deviations Found Troubleshoot->OptimizeMixing Return to Optimization

Sources

Optimization

Technical Support Center: Optimizing the Purity of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane via Extraction

Welcome to the technical support center for the purification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the extraction process for this valuable spirocyclic diamine. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your synthesis and purification workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address common challenges encountered during the liquid-liquid extraction of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

Q1: My final product is contaminated with unreacted starting materials. How can I selectively remove these during extraction?

A1: This is a common issue, often arising from incomplete reaction conversion. The key to a successful separation lies in exploiting the differences in basicity and solubility between your product and the starting materials. A typical synthesis of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane might involve the reaction of a piperidine derivative with a suitable dielectrophile. Unreacted piperidine precursors are often more polar than the final product.

A multi-step acid-base extraction is the most effective method for this separation.[1][2] The principle is to convert the basic amine product into its water-soluble salt by washing with an acidic solution, thereby separating it from non-basic impurities.[1]

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M solution of hydrochloric acid (HCl). The basic nitrogen atoms on your spirodiamine product will be protonated, forming a water-soluble hydrochloride salt that partitions into the aqueous layer.

  • Separation of Layers: Allow the layers to fully separate and drain the lower aqueous layer containing your product salt into a clean flask.

  • Back-Extraction (Optional but Recommended): To remove any trapped non-basic impurities, add fresh organic solvent to the aqueous layer, shake, and discard the organic layer.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is greater than 12. This deprotonates the amine, causing the free base form of your product to precipitate or form an oily layer.[2]

  • Final Extraction: Extract the aqueous layer multiple times with fresh dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.[1]

Q2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a frequent challenge in liquid-liquid extractions, particularly when dealing with amine-containing compounds which can act as surfactants.[3][4] Emulsions are colloidal suspensions of one liquid in another and can be stabilized by particulate matter or molecules with dual solubility.[4]

Troubleshooting Emulsions:

StrategyMechanismProtocol
"Salting Out" Increasing the ionic strength of the aqueous phase decreases the solubility of organic compounds in it, forcing them into the organic layer and disrupting the emulsion.[1][4]Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel and gently swirl.
Gentle Agitation Vigorous shaking increases the surface area between the two phases, promoting emulsion formation.Instead of shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]
Solvent Addition Adding a small amount of the organic solvent can help to break the emulsion.[1]Add a few milliliters of the organic solvent used for the extraction and swirl.
Centrifugation The applied force can overcome the forces stabilizing the emulsion, leading to phase separation.[1][3]If the volume is manageable, transfer the mixture to centrifuge tubes and spin at a moderate speed.
Filtration Passing the emulsion through a bed of celite or phase separation paper can sometimes break it.Prepare a small plug of celite in a Hirsch funnel and filter the emulsion under gentle vacuum.
Q3: My product yield is low, and I suspect it's partially soluble in the aqueous layer. How can I improve recovery?

A3: The solubility of amines in the aqueous phase, even at high pH, can lead to reduced yields. This is especially true for smaller or more polar amines.

Strategies to Improve Recovery:

  • Salting Out: As mentioned for emulsions, adding a salt like sodium chloride or potassium carbonate to the aqueous layer before extraction can decrease the solubility of your amine product and drive it into the organic phase.[1]

  • Solvent Choice: If you are using a non-polar solvent like hexanes, consider switching to a more polar extraction solvent such as dichloromethane or n-butanol, which will better solvate your product.

  • Continuous Liquid-Liquid Extraction: For very water-soluble amines, a continuous liquid-liquid extraction apparatus can be highly effective for achieving high recovery over an extended period.[1]

  • pH Adjustment: Ensure the pH of the aqueous layer is at least 2 units above the pKa of the conjugate acid of your amine to ensure it is in its free base form.[1] For diamines like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a pH > 12 is recommended.

Q4: I have identified over-alkylated byproducts. Can these be removed by extraction?

A4: Over-alkylation can lead to the formation of quaternary ammonium salts or di-butylated species. If quaternary salts are formed, they will have a permanent positive charge and will be highly water-soluble, making them easy to remove during the aqueous washes. If the byproduct is a tertiary amine from over-alkylation on one of the nitrogen atoms, its basicity will be similar to your product, making separation by simple acid-base extraction challenging. In this case, other purification techniques are recommended.

Alternative Purification Methods:

  • Column Chromatography: This is a powerful technique for separating compounds with similar polarities.[5][6]

    • Normal Phase: Using a silica gel or alumina stationary phase, you can often achieve good separation. It is common to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking of the amine product on the acidic silica gel.

    • Reverse Phase: This can also be an effective method, particularly for more polar compounds.

  • Use of Scavenger Resins: These are solid-supported reagents that can selectively react with and remove certain types of impurities.[5][7] For example, an isocyanate resin could be used to scavenge any unreacted primary or secondary amine starting materials.

Visualizing the Workflow

Impurity Removal Workflow

crude Crude Product (in Organic Solvent) acid_wash Acid Wash (1M HCl) crude->acid_wash impurities_out Non-Basic Impurities (in Organic Solvent) acid_wash->impurities_out Separate Layers product_salt Product as HCl Salt (in Aqueous Layer) acid_wash->product_salt Protonation base_wash Basification (NaOH) final_product Purified Product (in Organic Solvent) base_wash->final_product Extraction into fresh organic solvent product_salt->base_wash start Extraction Issue? emulsion Emulsion Formation start->emulsion Yes low_yield Low Yield start->low_yield Yes impurity Persistent Impurity start->impurity Yes salt Add Brine / Salt emulsion->salt gentle Gentle Inversion emulsion->gentle centrifuge Centrifuge emulsion->centrifuge low_yield->salt check_ph Verify pH > 12 low_yield->check_ph change_solvent Use More Polar Solvent low_yield->change_solvent chromatography Column Chromatography impurity->chromatography scavenger Use Scavenger Resin impurity->scavenger

Caption: Decision tree for troubleshooting common extraction issues.

References

  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. (n.d.). Benchchem.
  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 534-540.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. (n.d.). CDN.
  • Purification & Characterization. (n.d.). FUJIFILM Wako Chemicals.
  • Amine workup. (2024, March 12). Reddit.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 22).
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Coupling Reactions

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for resolving challenges encountered during the coupling of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for resolving challenges encountered during the coupling of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep-seated understanding of the reaction dynamics, enabling you to troubleshoot and optimize your synthetic strategies effectively.

The unique spirocyclic architecture of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, combined with the butyl group on the N4-nitrogen, presents a significant steric challenge for C-N bond formation at the N9 position. This steric congestion can dramatically slow down reaction kinetics, leading to low yields, incomplete conversions, and the formation of unwanted side products. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during coupling reactions with this sterically demanding secondary amine.

Q1: My Buchwald-Hartwig amination with 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is failing or giving low yields. What is the primary cause and how do I systematically troubleshoot it?

A1: The Root Cause & Strategic Solution

The primary cause is almost certainly steric hindrance. The bulky spirocyclic scaffold and the adjacent butyl group impede the approach of the palladium catalyst to the N9 nitrogen and hinder the crucial reductive elimination step that forms the desired C-N bond. A low-yielding reaction indicates that the activation energy for the desired catalytic cycle is too high, allowing competing decomposition pathways to dominate.

Your troubleshooting workflow should be a systematic evaluation of the four most critical reaction parameters: Ligand, Base, Solvent, and Temperature.

Troubleshooting Workflow

G cluster_0 Start: Low Yield / No Reaction cluster_1 Step 1: Ligand Optimization cluster_2 Step 2: Base & Solvent Tuning cluster_3 Step 3: Energy Input cluster_4 Final Outcome start Initial Failed Reaction ligand Evaluate Ligand: Switch to a bulkier, electron-rich phosphine ligand (e.g., G3/G4 Buchwald type). start->ligand Initial Check base Optimize Base & Solvent: Use a stronger, non-nucleophilic base (e.g., NaOtBu or LHMDS). Ensure adequate solvent polarity (e.g., Toluene, Dioxane). ligand->base If yield still <50% temp Increase Temperature / Use Microwave: Incrementally increase temperature (e.g., 90°C -> 110°C). Consider microwave irradiation to accelerate reaction. base->temp If reaction is sluggish end Optimized High-Yield Reaction temp->end

Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig amination.

Analysis of Key Parameters
  • The Ligand is Paramount: For sterically encumbered secondary amines, first-generation phosphine ligands like PPh₃ or even bidentate ligands like BINAP are often ineffective.[1] You must use modern, bulky, electron-rich monophosphine ligands. These ligands form a coordinatively unsaturated, highly reactive palladium center that is more capable of undergoing oxidative addition and facilitates the difficult reductive elimination step.[2][3]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the standard, but for extremely challenging couplings, lithium bis(trimethylsilyl)amide (LHMDS) can be superior as its counter-ion (Li⁺) can have different coordination effects.

  • Solvent Choice: The solvent must solubilize all components and remain stable at high temperatures. Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or CPME are generally preferred. The solvent can also influence the aggregation state of the base, affecting its reactivity.[4]

Data-Driven Ligand & Base Selection

The following table provides a hierarchy of ligand generations and their suitability for this specific challenge. Start with a Gen 3 or Gen 4 ligand for the highest probability of success.

Catalyst System ComponentTypeRationale for Use with Steric HindranceExpected OutcomeCitation
Ligand Gen 1 (e.g., PPh₃)Not RecommendedVery Low to No Yield[1]
Gen 2 (e.g., BINAP, DPPF)Bidentate, good for primary aminesLow Yield[1]
Gen 3 (e.g., RuPhos, XPhos) Recommended Start. Bulky dialkylbiaryl phosphines.Moderate to Good Yield [2][5]
Gen 4 (e.g., BrettPhos, AdBrettPhos) Highest Efficacy. Extremely bulky, designed for hindered substrates.Good to Excellent Yield [5]
Base K₂CO₃, Cs₂CO₃Weak basesIneffective for hindered secondary amines[1]
NaOt-Bu Recommended Start. Strong, non-nucleophilic alkoxide.Good Efficacy [6]
LHMDS / KHMDS Strong, non-nucleophilic amide bases.Potentially superior in difficult cases[1]
Experimental Protocol 1: Optimized Buchwald-Hartwig Amination

This protocol is designed as a robust starting point for coupling 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane with an aryl bromide.

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the selected phosphine ligand (e.g., BrettPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add the aryl bromide (1.0 equiv) and 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (1.2 equiv).

  • Atmosphere Exchange: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: I'm observing significant hydrodehalogenation of my aryl halide and other side products. Why is this happening and what is the mechanistic cause?

A2: The Kinetics of Competing Pathways

When the desired C-N coupling is slow due to steric hindrance, competing side reactions that are normally insignificant can become major pathways.[2] Hydrodehalogenation (replacement of the halide with hydrogen) is a common side product. This often arises from catalyst decomposition pathways or reactions with trace water or the alkoxide base.

Mechanistic Insight

The desired catalytic cycle involves oxidative addition, amine coordination/deprotonation, and reductive elimination. Steric hindrance primarily retards the final reductive elimination step. If this step is slow, the lifetime of the palladium-amide intermediate increases, opening the door for decomposition or other undesired reactions.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coord Amine Binding & Deprotonation pd_complex->amine_coord + R₂NH, Base pd_amide Ar-Pd(II)-NR_2(L_n) amine_coord->pd_amide reductive_elim Reductive Elimination pd_amide->reductive_elim <-- SLOW STEP (Steric Hindrance) side_reaction Side Reactions (e.g., reaction with base/H₂O) pd_amide->side_reaction Competing Pathway reductive_elim->pd0 Regenerates Catalyst product Ar-NR_2 (Desired Product) reductive_elim->product hydrodehalogenation Ar-H (Side Product) side_reaction->hydrodehalogenation

Sources

Reference Data & Comparative Studies

Validation

In-Depth Comparison Guide: 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane vs. 1-oxa-4,9-diazaspiro[5.5]undecane

Executive Summary & Therapeutic Context In the pursuit of safer analgesics, the pharmaceutical industry is undergoing a paradigm shift. Traditional highly selective μ -opioid receptor (MOR) agonists are highly effective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Context

In the pursuit of safer analgesics, the pharmaceutical industry is undergoing a paradigm shift. Traditional highly selective μ -opioid receptor (MOR) agonists are highly effective for pain management but are inextricably linked to severe adverse events, including respiratory depression, tolerance, and addiction. To combat this, researchers have turned to multi-target directed ligands (MTDLs)—specifically, molecules that act as dual MOR agonists and σ1​ receptor ( σ1​ R) antagonists .

The spirocyclic diamine scaffold, 1-oxa-4,9-diazaspiro[5.5]undecane , has emerged as a privileged foundational pharmacophore for this novel class of therapeutics. However, a scaffold alone does not make a drug. This guide provides an objective, data-driven comparison between the naked parent scaffold and its optimized, lipophilic derivative, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane , detailing the causality behind this structural evolution and the self-validating experimental workflows used to evaluate them.

Structural & Physicochemical Analysis: The Causality of Alkylation

The transition from the parent scaffold to the 4-butyl derivative represents a masterclass in lead optimization via pharmacophore merging [1].

  • 1-oxa-4,9-diazaspiro[5.5]undecane (Parent Scaffold): This molecule provides a rigid, three-dimensional architecture that effectively orientates the oxygen and nitrogen heteroatoms. However, it is highly polar and lacks the necessary steric bulk to properly engage the hydrophobic binding pockets of the MOR. Consequently, it exhibits poor blood-brain barrier (BBB) permeability and weak receptor affinity.

  • 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (Optimized Derivative): The strategic addition of a butyl group at the 4-position fundamentally alters the molecule's pharmacological profile. The causality is twofold: First, the alkyl chain projects directly into the hydrophobic sub-pocket of the MOR, mimicking the van der Waals interactions of traditional opioids and anchoring the molecule to stabilize the active receptor conformation. Second, the butyl group increases the calculated partition coefficient (ClogP) into the optimal range for central nervous system (CNS) penetration, ensuring the drug reaches its target in the brain and spinal cord [2].

Quantitative Data Comparison
Property / Parameter1-oxa-4,9-diazaspiro[5.5]undecane4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane
CAS Number Various (Often Boc-protected)1707379-03-0
Role in Drug Design Foundational Pharmacophore ScaffoldOptimized Lead / Advanced Intermediate
Molecular Weight 156.23 g/mol 212.33 g/mol
Lipophilicity (ClogP) < 0.5 (Sub-optimal for CNS exposure)~ 2.5 (Optimal for BBB penetration)
MOR Affinity ( Ki​ ) Weak / Non-specific (> 10,000 nM)High Affinity (< 100 nM)
σ1​ R Affinity ( Ki​ ) ModerateHigh Affinity (< 150 nM)

*Note: Affinity values for the 4-butyl derivative are representative of the optimized 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane series established in peer-reviewed structure-activity relationship (SAR) studies.

Mechanistic Causality: The Dual-Target Paradigm

The clinical value of the 4-alkylated spirocyclic derivative lies in its dual mechanism of action. While MOR agonism drives potent antinociception (pain relief), the simultaneous antagonism of the σ1​ R acts as an internal safety brake. σ1​ R antagonism mitigates β -arrestin-2 recruitment at the MOR and modulates NMDA receptor activity. This synergistic cross-talk significantly reduces opioid-induced adverse events such as tolerance, hyperalgesia, and gastrointestinal transit inhibition (constipation).

Pathway Compound 4-Alkyl-1-oxa-4,9-diazaspiro [5.5]undecane MOR μ-Opioid Receptor (Agonism) Compound->MOR Activates S1R σ1 Receptor (Antagonism) Compound->S1R Blocks Analgesia Potent Analgesia MOR->Analgesia S1R->MOR Modulates SideEffects Reduced Adverse Events (Tolerance/Constipation) S1R->SideEffects

Caption: Dual mechanistic pathway of 4-alkyl spirocyclic derivatives targeting MOR and σ1R.

Experimental Methodologies: Self-Validating Systems

To objectively evaluate the performance of these spirocyclic compounds, researchers must employ rigorous, self-validating experimental protocols. The following methodologies ensure that observed data is a true reflection of target engagement rather than artifactual noise.

Protocol 1: In Vitro Radioligand Binding Assays

Objective: Quantify the binding affinity ( Ki​ ) of the compounds for MOR and σ1​ R while eliminating false positives caused by non-specific lipid partitioning.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human MOR, and guinea pig brain homogenates for endogenous σ1​ R.

  • Radioligand Incubation: Incubate the membranes with highly selective radioligands: [3H] DAMGO for MOR and [3H] pentazocine for σ1​ R.

    • Causality: Using target-specific radioligands ensures that the assay strictly measures interactions at the correct orthosteric binding sites.

  • Non-Specific Binding (NSB) Control (Self-Validating Step): Co-incubate parallel samples with an excess of unlabeled naloxone (10 μ M for MOR) or haloperidol (10 μ M for σ1​ R).

    • Causality: Highly lipophilic compounds (like the 4-butyl derivative) can stick to the plastic or lipid membranes. The NSB control saturates the specific receptors, allowing researchers to subtract this background "stickiness" and isolate the true receptor affinity.

  • Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Wash with ice-cold buffer, extract the filters, and measure radioactivity using liquid scintillation counting. Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Analgesic Efficacy (Paw Pressure Test)

Objective: Evaluate mechanical antinociception and validate the dual in vivo mechanism of action.

  • Baseline Measurement: Apply increasing mechanical pressure to the hind paw of male CD1 mice using an analgesimeter until a withdrawal reflex (vocalization or paw flinch) is observed.

  • Compound Administration: Administer the 4-butyl derivative via the intraperitoneal (i.p.) or oral (p.o.) route. Wait 30 minutes for optimal CNS penetration (facilitated by the optimized ClogP).

  • Mechanistic Validation (Self-Validating Step): In a separate, parallel cohort, co-administer the test compound with PRE-084 (a selective σ1​ R agonist).

    • Causality: If the analgesic efficacy of the spirocyclic compound is partially reversed by the σ1​ R agonist PRE-084, it definitively proves that σ1​ R antagonism is actively contributing to the in vivo pain relief, thereby validating the dual-target hypothesis in a living system.

  • Data Analysis: Record the new withdrawal thresholds and calculate the percentage of maximum possible effect (%MPE) against a reference standard like oxycodone.

Workflow S1 1. Synthesis & Purification S2 2. Radioligand Binding Assays S1->S2 S3 3. Functional Assays (GTPγS) S2->S3 S4 4. In Vivo Efficacy S3->S4 S5 5. ADME & Safety Profiling S4->S5

Caption: Step-by-step experimental workflow for evaluating dual MOR/σ1R spirocyclic ligands.

Conclusion

The comparison between 1-oxa-4,9-diazaspiro[5.5]undecane and its 4-butyl derivative highlights the critical importance of rational structural modification in drug discovery. While the parent compound provides an excellent, rigid scaffold, it is the 4-alkyl substitution that unlocks the molecule's therapeutic potential. By optimizing lipophilicity for BBB penetration and providing the necessary steric bulk to engage the MOR hydrophobic pocket, the 4-butyl derivative transforms a simple chemical building block into a potent, dual-acting clinical candidate capable of addressing the modern opioid crisis.

References

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [2]

Comparative

A Comparative Guide to Developing and Validating a Stability-Indicating HPLC Method for the Purity of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Butyl-1-oxa-4,9-diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. We will objectively compare analytical approaches, delve into the rationale behind experimental choices, and present a complete, self-validating protocol grounded in international regulatory standards.

Introduction: The Analytical Challenge of Spirocyclic Compounds

4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane belongs to the class of spiro-heterocycles, which are privileged structures in medicinal chemistry due to their rigid, three-dimensional conformations.[1] The therapeutic potential of such compounds, including their use as CNS depressants or anticonvulsants, necessitates stringent control over their purity and stability.[1][2] Any impurities—arising from synthesis, degradation, or storage—can impact the safety and efficacy of the final drug product.[3]

Therefore, a validated, stability-indicating analytical method is not merely a quality control requirement but a critical component of drug development. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any potential impurities or degradation products.[4][5] This guide is designed for researchers and drug development professionals to navigate the complexities of validating such a method in accordance with the principles outlined by the International Council for Harmonisation (ICH).[6][7][8][9]

Comparing Analytical Strategies for Purity Determination

The choice of analytical methodology is the foundation of a successful validation. For a compound like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, several HPLC-based approaches can be considered.

Analytical StrategyPrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC with UV/PDA Detection Separation based on hydrophobicity on a non-polar stationary phase. Detection via UV absorbance.Robust, cost-effective, widely available, excellent for routine QC. PDA provides peak purity analysis.[10]Requires chromophores for detection. May not resolve all co-eluting impurities with similar UV spectra.Routine purity testing, release, and stability studies for UV-active compounds.
UHPLC with UV/PDA Detection Uses sub-2 µm particles for faster, higher-resolution separations.Significantly faster run times, improved resolution, and higher sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation. Method transfer from HPLC can be complex.High-throughput screening, complex impurity profiles requiring high resolution.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples HPLC separation with mass spectrometric detection.Provides molecular weight information, enabling definitive peak identification and characterization of unknown impurities.[11] Extremely sensitive and specific.Higher cost and complexity. Matrix effects can cause ion suppression. Not ideal for routine QC without a simplified workflow.Impurity identification, characterization of degradation pathways, and analysis of non-chromophoric compounds.

Senior Application Scientist's Recommendation: For routine quality control and stability testing, a Reversed-Phase HPLC method with Photodiode Array (PDA) detection offers the optimal balance of performance, robustness, and cost-effectiveness. The PDA detector is crucial as it provides spectral information to assess peak purity, a key component of demonstrating specificity.[10] This guide will focus on the validation of this recommended approach.

The Method Validation Workflow

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[7][12] The process follows a logical sequence, where each step builds upon the last to create a comprehensive picture of the method's performance.

Method_Validation_Workflow A Method Development & Optimization B System Suitability Criteria Definition A->B Define Performance Checks C Validation Protocol B->C Outline Validation Plan D Specificity (Forced Degradation) C->D Execute Validation Parameters E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate) C->G H Detection & Quantitation Limits (LOD/LOQ) C->H I Robustness C->I J Validation Report & Method Implementation D->J Compile & Approve E->J Compile & Approve F->J Compile & Approve G->J Compile & Approve H->J Compile & Approve I->J Compile & Approve

Caption: Workflow for HPLC Method Validation.

Proposed HPLC Method for Purity Determination

The following method is proposed as a starting point for the validation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane purity analysis.

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column provides good hydrophobic retention for most small organic molecules. The 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure consistent ionization of the analyte (an amine) and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% B to 90% B over 15 min, hold for 3 min, return to 10% B over 2 min, equilibrate for 5 min.A gradient elution is necessary to elute potential impurities with a wide range of polarities and to ensure the API is well-resolved from them.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes potential for peak distortion.
Detection PDA at 210 nmThe diazaspiroalkane structure lacks a strong chromophore, so a low wavelength like 210 nm is chosen to maximize sensitivity. PDA allows for full spectral acquisition.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50 v/v)Ensures compatibility with the mobile phase and prevents sample precipitation or peak distortion.

The Validation Protocol: Experiments and Acceptance Criteria

This section details the experimental execution for each validation parameter, grounded in ICH Q2(R1) and Q2(R2) guidelines.[6][8][9]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[9][13] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[5][11][14][15]

Note: The DOT script above is a template. Actual images of chemical structures would be needed for a real-world application. For this guide, we will proceed with the conceptual understanding. Caption: API and potential process/degradation impurities.

Experimental Protocol:

  • Prepare solutions of the API at a concentration of ~1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid API at 80 °C for 48 hours.

    • Photolytic: Solution exposed to ICH-specified light conditions (e.g., 1.2 million lux hours).

  • Analyze an unstressed control sample and all stressed samples by the proposed HPLC method.

  • The goal is to achieve 5-20% degradation of the API, as this is sufficient to produce and detect degradation products.[14][15]

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the API peak and any degradation product peaks.

  • The peak purity analysis (e.g., purity angle < purity threshold) for the API peak in the presence of its degradants must pass, indicating no co-elution.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should show a linear relationship.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[9] For a purity assay, the range is typically 80% to 120% of the test concentration.

Acceptance Criteria:

  • The data from the linearity, accuracy, and precision experiments must meet their respective acceptance criteria across the defined range.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by a recovery study.[9]

Experimental Protocol:

  • Prepare a placebo (a mixture of all formulation excipients without the API).

  • Spike the placebo with the API at three concentration levels across the range (e.g., 80%, 100%, and 120%).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery of the API.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[13][16]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Prepare a new set of six samples at 100% of the test concentration.

    • Analyze them on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the six repeatability samples should be ≤ 2.0%.

  • The %RSD for the twelve samples from both repeatability and intermediate precision studies should be ≤ 2.0%.

Detection and Quantitation Limits (LOD & LOQ)
  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ) by injecting a series of dilute solutions.

Acceptance Criteria:

  • LOD is typically established at S/N ≥ 3.

  • LOQ is typically established at S/N ≥ 10, and precision at this level should have an RSD ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[7][9]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Analyze a system suitability solution under each condition and evaluate the impact on retention time, resolution, and tailing factor.

Acceptance Criteria:

  • All system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must pass under all varied conditions.

  • Changes in retention time should be minimal and predictable.

Summary of Validation Data (Hypothetical Results)

The following tables summarize hypothetical but realistic results for the validation of the proposed HPLC method.

Table 1: Linearity and Range

Concentration (% of Nominal) Concentration (mg/mL) Mean Peak Area (n=3)
50% 0.05 251,500
75% 0.075 376,800
100% 0.10 502,100
125% 0.125 627,500
150% 0.15 753,000

| Regression Analysis | r² = 0.9998 | y = 5,015,000x + 850 |

Table 2: Accuracy and Precision

Parameter Level Results Acceptance Criteria
Accuracy 80% Mean Recovery = 99.5% 98.0 - 102.0%
100% Mean Recovery = 100.2% 98.0 - 102.0%
120% Mean Recovery = 99.8% 98.0 - 102.0%
Precision Repeatability (n=6) %RSD = 0.45% ≤ 2.0%

| | Intermediate (n=12 total) | %RSD = 0.68% | ≤ 2.0% |

Conclusion

This guide has presented a comprehensive comparison of analytical strategies and a detailed, step-by-step protocol for the validation of a stability-indicating RP-HPLC method for determining the purity of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. By grounding our approach in the authoritative guidelines of the ICH and explaining the scientific rationale behind each experimental choice, we have established a self-validating system. The successful execution of this validation protocol provides a high degree of assurance that the analytical method is fit for its intended purpose, ensuring that the purity, quality, and stability of this promising pharmaceutical compound can be reliably monitored throughout its lifecycle.[12][17]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . Scribd. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation . European Medicines Agency. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Quality Guidelines . ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N . ScienceDirect. [Link]

  • Compound purity analysis and HPLC data . Royal Society of Chemistry. [Link]

  • tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate . NextSDS. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices . Technology Networks. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Technology Networks. [Link]

  • HPLC trace for proof of purity . Reddit. [Link]

  • 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane . Mol-Instincts. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds . PMC. [Link]

Sources

Validation

Escape from Flatland: A Comparative Guide to 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane vs. Classical Bioisosteres

As drug discovery increasingly embraces the "escape from flatland" paradigm, medicinal chemists are moving away from traditional planar heterocycles in favor of sp3-carbon-rich, three-dimensional scaffolds. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly embraces the "escape from flatland" paradigm, medicinal chemists are moving away from traditional planar heterocycles in favor of sp3-carbon-rich, three-dimensional scaffolds. Among these, the 1-oxa-4,9-diazaspiro[5.5]undecane core has emerged as a structurally sophisticated bioisostere for classical rings like piperazine and morpholine.

This guide provides an authoritative comparison of the functionalized building block 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1707379-03-0) against traditional alternatives, detailing the mechanistic rationale, comparative performance data, and validated experimental workflows required to evaluate these scaffolds.

The Mechanistic Rationale for Spirocyclic Bioisosterism

Classical six-membered rings such as piperazine and morpholine are ubiquitous in medicinal chemistry due to their favorable physicochemical profiles and ease of functionalization. However, their pseudo-planar topography often leads to off-target liabilities—most notably, intercalation into unintended hydrophobic clefts such as the hERG channel pore.

Spirocyclic scaffolds inherently restrict conformational flexibility. The spiro-fusion of two orthogonal rings creates a rigid, globular 3D structure. This reduces the entropic penalty upon target binding and introduces steric bulk that prevents unwanted off-target interactions[1].

The specific functionalization in 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane offers a unique advantage:

  • The Oxa-diazaspiro Core: Acts as a hybrid morpholine/piperazine bioisostere, providing three heteroatoms for hydrogen bonding while maintaining a high fraction of saturated carbons (Fsp3).

  • The N4-Butyl Vector: While the bare spirocycle is highly polar, the butyl chain precisely tunes the lipophilicity (LogP). This is critical for penetrating the blood-brain barrier (BBB) and serves as a hydrophobic anchor for deep binding pockets, such as those found in the sigma-1 ( σ1​ ) receptor or soluble epoxide hydrolase (sEH).

BioisostericLogic Flat Classical Amines (Piperazine / Morpholine) Limits Limitations: - Flat Topography - Off-target Toxicity - Poor Solubility Flat->Limits Exhibits Spiro Spirocyclic Core (1-oxa-4,9-diazaspiro[5.5]undecane) Limits->Spiro Drives transition to Target 4-Butyl Derivative (Target Scaffold) Spiro->Target N4-Alkylation Benefits Advantages: - High 3D Character - Tuned Lipophilicity - Improved Selectivity Target->Benefits Yields

Fig 1. Logical progression of bioisosteric replacement toward the 4-butyl spirocyclic scaffold.

Comparative Performance Data

To objectively evaluate the utility of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, we must benchmark it against its classical counterparts. The table below synthesizes the physicochemical and pharmacological properties typical of these scaffolds.

Table 1: Structural and Physicochemical Comparison
Property / MetricPiperazineMorpholine1-oxa-4,9-diazaspiro[5.5]undecane (Core)4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane
Topography / Fsp3 Flat / Disk-like (Fsp3 = 1.0)Flat / Disk-like (Fsp3 = 1.0)Globular / Orthogonal (Highly 3D)Globular / Orthogonal (Highly 3D)
Conformational Rigidity Low (Rapid chair flip)Low (Rapid chair flip)High (Spiro-locked)High (Spiro-locked)
H-Bond Acceptors 2233
Lipophilicity Contribution LowVery LowModerateHigh (Driven by butyl chain)
Typical Target Application Surface-exposed basic centersSolubilizing groupsKinase inhibitors, PARP inhibitorsDeep hydrophobic pockets (sEH, CNS targets)
Metabolic Liability N-dealkylation, oxidationRing opening, oxidationHighly stable (steric shielding)Moderate (Butyl chain susceptible to ω -oxidation)

*Note: While piperazine and morpholine have an Fsp3 of 1.0, their rapid conformational flipping presents a pseudo-planar time-averaged structure, unlike the true 3D projection of spirocycles.

Field-Proven Successes
  • Pain Management (CNS): A 2020 study demonstrated that incorporating the 1-oxa-4,9-diazaspiro[5.5]undecane core yielded potent dual μ -opioid receptor (MOR) agonists and σ1​ receptor antagonists. The spirocyclic geometry allowed for a balanced dual profile with potent analgesic activity comparable to oxycodone, but with significantly reduced constipation side effects [2].

  • Chronic Kidney Disease: In 2014, researchers identified 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors. The 3D scaffold outperformed 2,8-diazaspiro[4.5]decane analogs, demonstrating excellent bioavailability and successfully lowering serum creatinine in rat models [3].

Experimental Workflows: Scaffold Evaluation

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are detailed protocols for assessing the metabolic stability and target affinity of spirocyclic derivatives.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Because the N4-butyl group introduces a potential site for cytochrome P450-mediated oxidation, determining intrinsic clearance ( CLint​ ) is a mandatory step.

Causality & Validation: This assay uses NADPH as an essential cofactor. A parallel control without NADPH is mandatory; if degradation occurs in the absence of NADPH, it indicates non-CYP mediated instability (e.g., hydrolysis), ensuring the mechanism of clearance is accurately identified.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Simultaneously run a negative control substituting NADPH with buffer).

  • Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile instantly denatures the CYP enzymes and precipitates microsomal proteins, halting the reaction precisely at the target time.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant ( k ) and subsequent CLint​ .

AssayWorkflow A 1. Substrate Preparation (1 µM Scaffold in Buffer) B 2. HLM Incubation (37°C, 0.5 mg/mL protein) A->B C 3. NADPH Addition (Initiates CYP450 metabolism) B->C D 4. Time-Course Aliquoting (0, 15, 30, 45, 60 min) C->D E 5. Acetonitrile Quench (Precipitates proteins) D->E F 6. LC-MS/MS Analysis (Quantifies remaining parent) E->F

Fig 2. Step-by-step workflow for evaluating the metabolic stability of spirocyclic scaffolds.

Protocol B: Radioligand Binding Assay (Receptor Affinity)

To validate the scaffold's ability to engage CNS targets (such as the σ1​ receptor), competitive radioligand binding is employed.

Causality & Validation: Nonspecific binding is determined using a vast excess (10 µM) of an unlabeled reference ligand (e.g., Haloperidol). This self-validating step ensures that the radioactive signal measured is exclusively from specific receptor-ligand interactions, filtering out background noise from the lipophilic butyl chain adhering to the plastic well or membrane lipids.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a standardized protein concentration.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the radioligand (e.g., -pentazocine for σ1​ ), 50 µL of the test scaffold at varying concentrations (10⁻¹⁰ to 10⁻⁵ M), and 100 µL of the membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the positively charged spirocyclic amines to the glass fibers.

  • Washing & Detection: Wash the filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter to derive the IC50​ and Ki​ values.

References

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Expert Opinion on Drug Discovery (2024) URL: [Link]

  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry (2020) URL: [Link]

  • Title: Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases Source: Bioorganic & Medicinal Chemistry Letters (2014) URL: [Link]

Comparative

A Researcher's Guide to the Pharmacokinetic Comparison of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Analogs

For Immediate Release This guide provides a comprehensive framework for the pharmacokinetic comparison of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane analogs, a class of compounds with significant potential in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This guide provides a comprehensive framework for the pharmacokinetic comparison of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane analogs, a class of compounds with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale to empower researchers in drug development. The inherent three-dimensional and rigid nature of spirocyclic scaffolds, such as the diazaspiro[5.5]undecane core, presents a compelling strategy to enhance drug-like properties, including metabolic stability and target engagement, when compared to more flexible, non-spirocyclic structures.[1][2]

The strategic incorporation of a spirocyclic motif can significantly influence a molecule's physicochemical and pharmacokinetic profile.[3] This guide will detail the necessary experimental protocols to robustly evaluate and compare the pharmacokinetic profiles of novel 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

The Significance of Pharmacokinetic Profiling for Spirocyclic Compounds

The unique topology of spiro-compounds can lead to improved metabolic stability by shielding metabolically liable sites from enzymatic degradation.[4][5] However, their rigidity can also impact properties like solubility and membrane permeability. Therefore, a thorough pharmacokinetic assessment is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of these novel chemical entities. This understanding is paramount for predicting their in vivo behavior, optimizing dosing regimens, and ensuring a higher probability of success in clinical development.[6]

Experimental Protocols for a Comprehensive Pharmacokinetic Comparison

A rigorous comparative pharmacokinetic study involves a multi-faceted approach, combining in vitro assays with in vivo animal studies. The following protocols are designed to provide a holistic view of the ADME properties of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane analogs.

In Vitro ADME Assays

These initial screens provide early insights into the metabolic fate and potential liabilities of the compounds.

1. Metabolic Stability Assessment in Liver Microsomes

  • Rationale: To evaluate the intrinsic clearance of the analogs by hepatic enzymes, primarily cytochrome P450s. A higher metabolic stability often translates to a longer in vivo half-life.[4]

  • Protocol:

    • Prepare a reaction mixture containing pooled liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Add the test compound (typically at a final concentration of 1 µM).

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

2. Plasma Stability Assay

  • Rationale: To assess the stability of the analogs in plasma, identifying any potential degradation by plasma enzymes (e.g., esterases).

  • Protocol:

    • Incubate the test compound (e.g., at 1 µM) in fresh plasma (human, rat, or mouse) at 37°C.

    • Collect aliquots at specified time intervals (e.g., 0, 30, 60, 120 minutes).

    • Stop the reaction by adding a cold organic solvent with an internal standard.

    • Process the samples and analyze the concentration of the parent compound by LC-MS/MS.

    • Calculate the percentage of compound remaining over time.

3. Caco-2 Permeability Assay

  • Rationale: To predict the intestinal absorption of the analogs. The Caco-2 cell line is a well-established in vitro model for the human intestinal barrier.

  • Protocol:

    • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, confirmed by measuring the transepithelial electrical resistance (TEER).

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • The experiment is also performed in the reverse direction (B to A) to assess active efflux.

    • Quantify the compound concentration in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions. A high A-to-B Papp value suggests good absorption, while a high efflux ratio (Papp B-to-A / Papp A-to-B) indicates the compound may be a substrate for efflux transporters like P-glycoprotein.

In Vivo Pharmacokinetic Studies in Animal Models

Following promising in vitro data, in vivo studies are conducted, typically in rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), to determine the full pharmacokinetic profile.[7]

1. Single-Dose Pharmacokinetic Study

  • Rationale: To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability after a single intravenous (IV) and oral (PO) dose.

  • Protocol:

    • Fast the animals overnight before dosing.

    • Administer the compound intravenously (e.g., via the tail vein) to one cohort of animals and orally (e.g., by gavage) to another cohort. A typical dose might be 1-5 mg/kg.

    • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve.

      • t½: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

      • F%: Oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Data Presentation: A Comparative Analysis

The collected data should be organized in a clear and concise table to facilitate a direct comparison between the analogs.

Table 1: Illustrative Pharmacokinetic Data for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Analogs

| Compound ID | Structure Modification | HLM Stability (t½, min) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Rat PK (5 mg/kg) | | | | | | | | | | | | | | | | IV | PO | | | | | | CL (mL/min/kg) | Vd (L/kg) | t½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | F (%) | | --- | --- | --- | --- | --- | --- | --- | --- | --- | --- | --- | | Parent | 4-Butyl | 45 | 5.2 | 25.3 | 2.1 | 1.8 | 850 | 1.0 | 4500 | 35 | | Analog A | 4-(4-Fluorobutyl) | 65 | 6.8 | 18.1 | 1.9 | 2.5 | 1200 | 0.5 | 6800 | 52 | | Analog B | 4-Butyl, 2-Methyl | 80 | 4.5 | 15.5 | 2.3 | 3.2 | 750 | 1.5 | 5500 | 48 | | Analog C | 4-Cyclobutyl | 30 | 3.1 | 35.8 | 2.8 | 1.4 | 600 | 1.0 | 3200 | 22 |

This table presents hypothetical data for illustrative purposes.

Visualization of the Experimental Workflow

A clear workflow diagram is essential for visualizing the logical progression of the pharmacokinetic comparison study.

Pharmacokinetic_Workflow cluster_in_vitro In Vitro ADME Screening cluster_in_vivo In Vivo Pharmacokinetic Study cluster_data_analysis Data Interpretation and Comparison met_stab Metabolic Stability (Liver Microsomes) dosing IV and PO Dosing (Rodent Model) met_stab->dosing plasma_stab Plasma Stability plasma_stab->dosing caco2 Caco-2 Permeability caco2->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis data_table Comparative Data Table pk_analysis->data_table sar Structure-Activity Relationship (SAR) Analysis data_table->sar lead_selection Lead Candidate Selection sar->lead_selection

Caption: A typical workflow for the pharmacokinetic comparison of novel chemical entities.

Conclusion

This guide provides a robust framework for the comprehensive pharmacokinetic evaluation of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane analogs. By systematically applying these in vitro and in vivo methodologies, researchers can effectively compare the ADME properties of novel compounds, establish clear structure-activity relationships, and select lead candidates with a higher probability of success in later stages of drug development. The inherent advantages of the spirocyclic scaffold, when coupled with a thorough understanding of its pharmacokinetic implications, can pave the way for the discovery of novel therapeutics with improved efficacy and safety profiles.

References

  • PubMed. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Available from: [Link]

  • PMC. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link]

  • ResearchGate. Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies | Request PDF. Available from: [Link]

  • PMC. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Available from: [Link]

  • Taylor & Francis Online. Analyzing FDA-approved drugs for compliance of pharmacokinetic principles: should there be a critical screening parameter in drug designing protocols? Available from: [Link]

  • PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. Available from: [Link]

  • Agilex Biolabs. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Available from: [Link]

  • PubMed. Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist. Available from: [Link]

  • Digital Commons @ University of South Florida. "Pharmacokinetic Optimization of Peptides and Small Molecules" by Tyler Christian Beck. Available from: [Link]

  • PMC. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. Available from: [Link]

  • Symeres. What is CNS pharmacokinetics and how is it measured? Available from: [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Available from: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • PubMed. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • MDPI. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

  • Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available from: [Link]

  • Nextmol. tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. Available from: [Link]

  • U.S. Food and Drug Administration. CLINICAL PHARMACOLOGY REVIEW. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Robust LC-MS Method Validation for the Quantification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantification of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a representative spiro-heterocyclic compound. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, grounding our protocol in the harmonized principles of the ICH M10 Bioanalytical Method Validation guideline, which is endorsed by both the FDA and EMA.[1][2][3][4]

This document is structured to serve as a practical comparison guide, equipping you with the knowledge to not only validate your own LC-MS method but also to critically evaluate it against alternative analytical techniques.

The Analytical Challenge: Understanding 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

While specific physicochemical data for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is not extensively published, its structure suggests it is a basic, cyclic amine. Such compounds can present unique challenges in LC-MS analysis, including potential for ion suppression, carryover, and the need for careful pH control of the mobile phase to ensure consistent retention and peak shape. Our method validation strategy is designed to proactively address these potential issues.

I. The Gold Standard: LC-MS/MS for Spiro-Heterocyclic Amine Quantification

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry's go-to methodology for the quantification of small molecules in complex biological matrices.[5] Its high sensitivity, selectivity, and speed make it particularly well-suited for the demands of pharmacokinetic and toxicokinetic studies.[6] The selectivity of tandem mass spectrometry, specifically using Multiple Reaction Monitoring (MRM), allows for the confident detection of the analyte even in the presence of endogenous matrix components.[7]

Alternative Analytical Approaches: A Comparative Overview

While LC-MS/MS is the preferred technique, it is instructive to understand its performance in the context of other available methods for amine quantification.

Parameter LC-MS/MS HPLC with Pre-column Derivatization Gas Chromatography-Mass Spectrometry (GC-MS)
Sensitivity (LOQ) Low ng/mL to pg/mLMid-to-high ng/mLng/mL
Selectivity Very HighModerate to HighHigh
Throughput HighLow to ModerateModerate
Sample Preparation Often simple (e.g., protein precipitation)Multi-step derivatization requiredDerivatization often necessary; requires volatile analytes
Matrix Effects Potential for ion suppression/enhancementCan be significantLess prone to matrix effects than LC-MS
Cost (Instrument) HighLow to ModerateModerate

This table summarizes typical performance characteristics and is intended for comparative purposes. Actual performance will depend on the specific analyte and matrix.

II. A Step-by-Step Guide to LC-MS Method Validation

The objective of method validation is to demonstrate that the analytical method is suitable for its intended purpose.[1][4] Our validation protocol is designed to meet the stringent requirements of regulatory bodies.[5][8]

Diagram: LC-MS Method Validation Workflow

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Analyte Characterization Analyte Characterization LC & MS Optimization LC & MS Optimization Analyte Characterization->LC & MS Optimization Sample Preparation Sample Preparation LC & MS Optimization->Sample Preparation Selectivity Selectivity Sample Preparation->Selectivity Accuracy & Precision Accuracy & Precision Selectivity->Accuracy & Precision Calibration Curve Calibration Curve Accuracy & Precision->Calibration Curve Matrix Effect Matrix Effect Calibration Curve->Matrix Effect Stability Stability Matrix Effect->Stability Carryover Carryover Stability->Carryover Dilution Integrity Dilution Integrity Carryover->Dilution Integrity Incurred Sample Reanalysis Incurred Sample Reanalysis Dilution Integrity->Incurred Sample Reanalysis

Caption: A typical workflow for LC-MS method development and validation.

Experimental Protocols

Method Development

Before formal validation, a robust method must be developed.

  • Analyte and Internal Standard (IS) Characterization:

    • Obtain a well-characterized reference standard for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

    • Select a suitable internal standard. A stable isotope-labeled (SIL) analog of the analyte is ideal to compensate for matrix effects and variability in extraction and ionization. If a SIL-IS is unavailable, a structurally similar compound with similar chromatographic behavior can be used.

  • Liquid Chromatography (LC) Optimization:

    • Column Selection: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient elution with acetonitrile or methanol and water containing a modifier is typical. For basic compounds like our target analyte, adding a small amount of formic acid or ammonium formate to the mobile phase will improve peak shape and ionization efficiency in positive ion mode.

    • Flow Rate and Temperature: Optimize for good peak shape and resolution.

  • Mass Spectrometry (MS) Optimization:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is expected to be optimal for this amine-containing compound.

    • MRM Transitions: Infuse a standard solution of the analyte and IS into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions for quantification (quantifier) and confirmation (qualifier).

  • Sample Preparation:

    • The goal is to remove interfering matrix components while maximizing analyte recovery.

    • Protein Precipitation: A simple and fast method. Add a water-miscible organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample, vortex, and centrifuge to pellet the proteins.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than protein precipitation. The choice of organic solvent will depend on the polarity of the analyte.

    • Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be used to concentrate the sample. The choice of sorbent (e.g., C18, mixed-mode cation exchange) will be critical.

Full Method Validation

Once the method is developed, a full validation must be performed to demonstrate its suitability.[1][6]

  • Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[2][9]

  • Protocol:

    • Analyze at least six different lots of blank biological matrix (e.g., plasma) to check for interfering peaks at the retention time of the analyte and IS.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Acceptance Criteria (ICH M10):

    • The response of any interfering peak in the blank samples should be no more than 20% of the analyte response at the LLOQ and no more than 5% of the IS response.[9]

  • Objective: To establish the relationship between the instrument response and the concentration of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero standard (blank matrix with IS), and 6-8 non-zero concentrations spanning the expected range of the study samples.

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Use a linear, weighted (1/x or 1/x²) regression to fit the data.

  • Acceptance Criteria (ICH M10):

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

    • At least 75% of the non-zero calibration standards must meet this criterion.

  • Objective: To assess the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria (ICH M10):

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.

    • Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

  • Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and IS.[9]

  • Protocol:

    • Prepare two sets of samples:

      • Set A: Analyte and IS spiked into the post-extraction blank matrix from at least six different sources.

      • Set B: Neat solutions of the analyte and IS at the same concentrations as in Set A.

    • Calculate the matrix factor (MF) for each lot of matrix: MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

    • The IS-normalized MF is then calculated.

  • Acceptance Criteria (ICH M10):

    • The CV of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.[9]

  • Objective: To demonstrate the stability of the analyte in the biological matrix under various handling and storage conditions.[2][10]

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after they have been kept at room temperature for a period that reflects the expected sample handling time.

    • Long-Term Storage Stability: Analyze low and high QC samples after storage at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage period.

    • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

  • Acceptance Criteria (ICH M10):

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]

  • Objective: To ensure that the analysis of a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.

  • Protocol:

    • Inject a blank sample after the highest calibration standard or a high QC sample.

  • Acceptance Criteria (ICH M10):

    • The response in the blank sample following the high-concentration sample should be no more than 20% of the LLOQ response and 5% for the IS.

  • Objective: To demonstrate that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified.

  • Protocol:

    • Prepare a sample at a concentration above the ULOQ.

    • Dilute this sample with blank matrix to bring the concentration within the calibration range.

    • Analyze at least five replicates of the diluted sample.

  • Acceptance Criteria (ICH M10):

    • The accuracy and precision of the diluted samples should be within ±15%.

In-Study Validation: Incurred Sample Reanalysis (ISR)
  • Objective: To assess the reproducibility of the bioanalytical method by reanalyzing a subset of study samples.[9]

  • Protocol:

    • Select a percentage of the study samples (typically 5-10%) for reanalysis.

    • The reanalysis should be performed in a separate run.

  • Acceptance Criteria (ICH M10):

    • For small molecules, at least 67% of the re-assayed samples should have a percentage difference within ±20% of the mean of the initial and re-assayed values.[9]

III. Conclusion and Expert Recommendations

A rigorously validated LC-MS method is the cornerstone of reliable bioanalytical data in drug development. By systematically evaluating selectivity, accuracy, precision, matrix effects, and stability, researchers can have high confidence in the concentration data that underpins critical decisions regarding a drug candidate's safety and efficacy.

For a novel compound like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, the investment in a thorough method development and validation process is not merely a regulatory requirement; it is a fundamental aspect of good scientific practice. The principles and protocols outlined in this guide, grounded in the harmonized ICH M10 guideline, provide a robust framework for achieving this. While LC-MS/MS stands as the superior technique for this application, a comprehensive understanding of alternative methods allows for informed decisions based on the specific needs of a project.

IV. References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Available from: [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry - FDA. Available from: [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • LC-MS method validation resources : r/massspectrometry - Reddit. Available from: [Link]

  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS - May 20 2020. Available from: [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. Available from: [Link]

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Comparative

A Comparative Guide to the Bioavailability of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane and Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a promising chemical entity to a clinically effective drug is f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a promising chemical entity to a clinically effective drug is fraught with challenges. Among the most critical hurdles is achieving adequate bioavailability, the extent and rate at which the active moiety of a drug is absorbed and becomes available at the site of action. This guide provides a comparative analysis of the bioavailability profiles of two distinct heterocyclic scaffolds: the novel spirocyclic compound, 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, and the well-established class of piperidine derivatives.

While specific experimental bioavailability data for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is not yet publicly available, this guide will leverage the known pharmacokinetic properties of analogous spirocyclic systems and contrast them with the extensive data available for a range of piperidine-containing drugs. By examining the structural attributes and physicochemical properties of each class, we can extrapolate potential advantages and challenges, offering a predictive framework for researchers in the field.

The Spirocyclic Advantage: A Hypothesis of Enhanced Bioavailability

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered significant interest in medicinal chemistry for their unique three-dimensional architecture.[1][2] This rigidified conformation can offer several theoretical advantages that may translate to improved bioavailability compared to more flexible linear or monocyclic systems.

The rigid nature of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is hypothesized to contribute to favorable pharmacokinetic properties in several ways:

  • Reduced Conformational Flexibility: A more rigid structure can lead to a lower entropic penalty upon binding to its biological target, potentially increasing potency and specificity.

  • Improved Metabolic Stability: The fixed spatial arrangement of substituents on the spirocyclic core may shield metabolically labile sites from enzymatic degradation, particularly by cytochrome P450 enzymes in the liver, thus reducing first-pass metabolism.

  • Enhanced Permeability: The three-dimensional shape can influence the molecule's ability to traverse cellular membranes, potentially leading to better absorption from the gastrointestinal tract.

Indeed, a study on 1-oxa-9-azaspiro[5.5]undecane derivatives identified a lead compound with excellent oral bioavailability in mice, suggesting that this particular spirocyclic core is conducive to good pharmacokinetic properties.[3]

The Piperidine Precedent: A Diverse Landscape of Bioavailability

The piperidine ring is a ubiquitous scaffold found in a vast number of approved drugs and natural products.[4][5] This extensive history provides a rich dataset for understanding the factors that govern the bioavailability of this class of compounds. Unlike the more novel spirocyclic systems, the pharmacokinetic profiles of piperidine derivatives are highly variable and heavily influenced by their substitution patterns.

Several key factors can impact the bioavailability of piperidine derivatives:

  • Metabolic Stability: The piperidine ring itself can be susceptible to metabolism.[6]

  • Physicochemical Properties: Factors such as solubility and lipophilicity play a crucial role in absorption.

  • Efflux Transporters: Some piperidine derivatives can be substrates for efflux transporters like P-glycoprotein, which actively pump the drug out of cells, reducing net absorption.

The following table summarizes the pharmacokinetic parameters of several well-known piperidine-containing drugs, illustrating the wide range of oral bioavailability observed within this class.

DrugOral Bioavailability (%)Tmax (hours)Cmax (ng/mL)Half-life (hours)
Buspirone ~4%[7]<1[7]~2.5[7]~2.5[7]
Risperidone 70%[8]1-2[8]Varies3-20 (active moiety)[9]
Methylphenidate Varies by formulationBimodal peaks[10]Varies~2.5-3.5[10][11]
Piperine ~24% (in rats)[12]~2[12]0.983 µg/mL[12]~1.2 (oral)[12]

It is noteworthy that piperine, a naturally occurring piperidine alkaloid, is a well-known bioenhancer that can increase the bioavailability of other drugs by inhibiting metabolic enzymes and efflux transporters.[13]

Experimental Protocols for Assessing Bioavailability

To empirically determine and compare the bioavailability of novel compounds like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane against a benchmark piperidine derivative, a series of well-established in vitro and in vivo experiments are essential.

In Vivo Pharmacokinetic Study in Rodents

This is the gold standard for determining oral bioavailability.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing:

    • Intravenous (IV) Administration: A single dose of the compound is administered intravenously (e.g., via the tail vein) to determine the systemic clearance and volume of distribution. This serves as the 100% bioavailability reference.

    • Oral (PO) Administration: A single oral dose of the compound is administered by gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.

  • Sample Analysis: The concentration of the drug in plasma is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): Represents the total drug exposure.

    • Maximum Concentration (Cmax): The highest observed drug concentration.

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Half-life (t½): The time it takes for the drug concentration to decrease by half.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Caco2_Workflow cluster_setup Assay Setup cluster_transport Transport Experiment cluster_analysis Data Analysis culture Seed and culture Caco-2 cells on Transwell inserts (21-25 days) monolayer Verify monolayer integrity (TEER measurement) culture->monolayer add_compound Add test compound to Apical (AP) or Basolateral (BL) side monolayer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver compartment at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Apparent Permeability (Papp) and Efflux Ratio quantify->calculate conclusion Predict Intestinal Absorption calculate->conclusion

Caption: Caco-2 permeability assay workflow.

In Vitro Metabolic Stability Assay: Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, a primary determinant of first-pass metabolism.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (which contain CYP enzymes) and the necessary cofactor (NADPH).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction is stopped by adding a solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance. A shorter half-life indicates greater metabolic instability.

Microsome_Stability_Workflow start Prepare incubation mixture: Test compound, liver microsomes, and buffer pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate reaction by adding NADPH pre_incubate->initiate sampling Collect and quench aliquots at multiple time points initiate->sampling analysis Quantify remaining parent compound (LC-MS/MS) sampling->analysis calculation Calculate in vitro half-life and intrinsic clearance analysis->calculation end Assess Metabolic Stability calculation->end

Caption: Liver microsome metabolic stability assay workflow.

Conclusion and Future Directions

The comparison between 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane and piperidine derivatives highlights a classic drug discovery paradigm: the trade-off between exploring novel chemical space with potentially advantageous properties and leveraging the vast knowledge base of well-established scaffolds.

While the spirocyclic nature of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane suggests a promising avenue for achieving favorable bioavailability through enhanced metabolic stability and controlled conformation, empirical data is paramount. The diverse bioavailability profiles of piperidine derivatives underscore the critical role of specific substitution patterns and the need for a comprehensive understanding of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

For researchers working with either scaffold, the experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make informed decisions in the drug development process. Future in vivo pharmacokinetic studies on 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane are eagerly awaited to validate the hypothesized benefits of this spirocyclic system and to provide a direct, data-driven comparison with the extensive family of piperidine-based therapeutics.

References

  • Atal, C. K., Dubey, R. K., & Singh, J. (1985). Biochemical basis of enhanced drug bioavailability by piperine: evidence that piperine is a potent inhibitor of drug metabolism. Journal of Pharmacology and Experimental Therapeutics, 232(1), 258–262.
  • Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Cabrejas, L. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454.
  • BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Dastmalchi, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Cabrejas, L. M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
  • Markowitz, J. S., et al. (2003). Pharmacokinetics of Methylphenidate After Oral Administration of Two Modified-Release Formulations in Healthy Adults. Clinical Pharmacokinetics, 42(4), 393–401.
  • Hubin, T. J., & Caron, S. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 14-16.
  • Rojas-Duran, R., et al. (2012). Spirocyclic derivatives as antioxidants: a review. Journal of Ethnopharmacology, 143(3), 801-804.
  • Wilson, C., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 1-5.
  • J&J Medical Connect. (2024). RISPERDAL® (risperidone) - Pharmacokinetics.
  • Wikipedia. (n.d.). Buspirone.
  • Vinarov, Z., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 13(10), 1543.
  • Bhardwaj, R. K., et al. (2002). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Journal of Pharmaceutical Sciences, 91(8), 1947-1954.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • U.S. Food and Drug Administration. (n.d.).
  • Feng, L., et al. (2025).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Sigma-Aldrich. (n.d.). tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.
  • Caron, S., & Hubin, T. J. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
  • World Organisation for Animal Health. (2006). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES.
  • Sikirica, M., et al. (2019). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 901-913.
  • Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary.
  • Toja-Camba, F. J., et al. (2025). Evaluating the Real-World Pharmacokinetics of Risperidone ISM® in Routine Clinical Practice. Pharmaceuticals, 18(2), 245.
  • Kornienko, A., & Pervushin, F. (2018). Spirocyclic Motifs in Natural Products. Molecules, 23(11), 2948.
  • Strides Pharma Canada Inc. (2021). PRODUCT MONOGRAPH Buspirone Hydrochloride Tablets, USP 10 mg.
  • U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride)
  • Alván, G., & Odar-Cederlöf, I. (1978). The pharmacokinetic profile of oxazepam. Acta Psychiatrica Scandinavica. Supplementum, (274), 47–55.
  • da Silva, J. B., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1555.
  • World Organisation for Animal Health. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES.
  • PharmGKB. (n.d.).
  • Correll, C. U., et al. (2025). Pharmacokinetic characteristics of risperidone ISM for the treatment of schizophrenia. Expert Opinion on Drug Metabolism & Toxicology, 21(3), 235-248.
  • Gammans, R. E., et al. (1986). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Clinical Pharmacokinetics, 11(4), 313–328.
  • Willis, M. C., & Jones, A. J. (2010). Catalytic stereoselective total synthesis of a spiro-oxindole alkaloid and the pentacyclic core of tryptoquivalines.
  • European Medicines Agency. (2021). Guideline on the conduct of bioequivalence studies for veterinary medicinal products.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to prote...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting both the individual researcher and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a unique spirocyclic compound. The procedures outlined below are synthesized from established best practices for analogous chemical structures, ensuring a robust and reliable methodology.

Core Principles of Safe Chemical Handling and Disposal

Before proceeding with any disposal protocol, it is essential to internalize the foundational principles of laboratory safety. The following tenets should guide every action taken when managing chemical waste:

  • Proactive Hazard Assessment: Always consult the Safety Data Sheet (SDS) for any chemical before use. In the absence of a specific SDS for a novel compound like 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a thorough risk assessment should be conducted based on structurally similar compounds.

  • Personal Protective Equipment (PPE) as the First Line of Defense: The correct use of PPE is non-negotiable. This includes, at a minimum, safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Segregation of Waste: Never mix different classes of chemical waste. Incompatible materials can react violently, leading to fire, explosion, or the release of toxic gases.[1]

  • Clear and Accurate Labeling: All waste containers must be clearly and accurately labeled with their contents to ensure proper handling and disposal by waste management professionals.[1]

Hazard Profile and Immediate Safety Precautions

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[2]

  • Skin and Eye Irritation: May cause irritation upon contact with skin and eyes.[2]

Immediate Safety Precautions:

  • Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them for any signs of degradation before use.[3]

    • Body Protection: A flame-resistant lab coat should be worn at all times.

Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the safe collection, storage, and disposal of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane waste.

3.1. Waste Segregation and Collection

  • Step 1: Designate a Waste Container: Select a clean, dry, and chemically compatible waste container. Glass bottles with screw caps are generally suitable for liquid waste. For solid waste, a wide-mouth glass or polyethylene container is recommended.[1]

  • Step 2: Label the Container: Immediately label the container as "Hazardous Waste" and list the full chemical name: "4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane". Include the approximate concentration and date.

  • Step 3: Collect the Waste:

    • Liquid Waste: Carefully pour the liquid waste into the designated container, avoiding splashes.

    • Solid Waste: Use a clean spatula to transfer solid waste into the container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.[4]

3.2. On-site Storage

  • Step 1: Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Step 2: Maintain a Closed System: Keep the waste container tightly closed except when adding waste to prevent the release of vapors.[1]

3.3. Final Disposal

  • Step 1: Arrange for Professional Disposal: The disposal of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane must be handled by a licensed hazardous waste disposal contractor.[5]

  • Step 2: Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal contractor.

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is critical.

4.1. Spill Response

  • Step 1: Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[6]

  • Step 2: Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE.

  • Step 3: Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material such as vermiculite or sand. For solid spills, carefully sweep the material to avoid creating dust.[3]

  • Step 4: Collect and Dispose: Collect the absorbed material or swept solids and place them in a labeled hazardous waste container for disposal.[3]

4.2. Exposure Response

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures a Don Appropriate PPE b Designate & Label Waste Container a->b c Segregate Waste Streams b->c d Collect Waste c->d e Store in Secure, Ventilated Area d->e f Keep Container Tightly Closed e->f g Arrange for Licensed Contractor Pickup f->g h Complete Disposal Documentation g->h i Spill Response j Exposure Response

Caption: Disposal Workflow for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

References

  • 2,7-Diazaspiro[4.4]nonan-3-one hydrochloride, PK02012E-3, 2023/12/21 - Safety Data Sheet. (n.d.).
  • 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride - ChemicalBook. (2026, January 17).
  • tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate - NextSDS. (n.d.).
  • tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride - CymitQuimica. (n.d.).
  • Section 2. Hazards identification - ChemView. (2021, January 12).
  • Safety data sheet - ChemPoint.com. (n.d.).
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • Safety Data Sheet 製品安全データシート. (2018, November 1). Mandom Corporation.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - epa nepis. (n.d.).
  • Procedure for disposing of hazardous waste - MIT. (n.d.).

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. As a valued professional in research and development, your safety is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. As a valued professional in research and development, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep understanding of the necessary precautions.

While specific toxicological data for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is not widely available, its structure as a spirocyclic diamine suggests potential hazards including skin and eye irritation, and possible toxicity if ingested or inhaled. A structurally similar compound, tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate, is classified as an acute toxin, a skin irritant, and a serious eye irritant[1]. Therefore, a cautious approach to handling is essential.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane, a thorough risk assessment must be conducted. The primary routes of exposure are through skin contact, eye contact, and inhalation of any aerosols or vapors.

Engineering Controls are the most effective means of minimizing exposure. All work with this compound should be performed in a well-ventilated laboratory, and for procedures with a risk of aerosol generation, a chemical fume hood is mandatory.[2]

Personal Protective Equipment (PPE): Your Personal Barrier

The following PPE is required for handling 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane. The selection of specific items is critical and should be based on the nature of the task.

Hand Protection: Choosing the Right Gloves

The selection of appropriate chemical-resistant gloves is crucial to prevent skin contact. Since specific permeation data for 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane is not available, recommendations are based on its chemical class as an aliphatic amine.

Glove MaterialRecommendation for Aliphatic AminesRationale
Butyl Rubber Excellent Offers high resistance to a wide range of chemicals, including corrosive amines.[3][4]
Neoprene Good to Excellent Provides good resistance to a broad spectrum of chemicals, including many amines.[3]
Nitrile Fair to Good (for incidental contact) While offering good general chemical resistance, some sources indicate that nitrile gloves may have limited resistance to certain amines and should be used only for short-term splash protection.[5][6] If nitrile gloves are used, they should be of a sufficient thickness (e.g., 8 mil) and changed immediately upon any sign of contamination.[4][6]
Natural Rubber (Latex) Poor to Fair Generally not recommended for handling corrosive chemicals like amines.[3]

Operational Protocol for Glove Selection and Use:

  • For direct handling and potential for significant contact: Butyl rubber or neoprene gloves are the primary recommendation.

  • For incidental splash protection: Thick nitrile gloves (≥8 mil) may be acceptable, but must be replaced immediately upon contact.[4][6]

  • Double Gloving: For enhanced protection, consider wearing two pairs of gloves. This is particularly important when handling concentrated solutions.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.[7]

Eye and Face Protection: Shielding from Splashes and Vapors

Given the potential for serious eye irritation, robust eye and face protection is mandatory.[1]

  • Safety Glasses with Side Shields: The minimum requirement for handling small quantities of diluted solutions where the risk of splashing is low. These must conform to EN166 or ANSI Z87.1 standards.

  • Chemical Splash Goggles: Required for all other operations, including handling of pure or concentrated material, and any procedure with a risk of splashing.[8]

  • Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing or when handling larger quantities of the material.[8]

Protective Clothing: Covering Exposed Skin

To prevent accidental skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.

  • Full-Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or a spill, a chemical-resistant suit may be necessary.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory. For handling larger quantities, chemical-resistant shoe covers or boots are recommended.[7]

Respiratory Protection: Preventing Inhalation

The need for respiratory protection depends on the ventilation and the specific procedure.

  • General Use in a Fume Hood: If all work is conducted in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Outside of a Fume Hood or with Inadequate Ventilation: If there is a risk of inhaling vapors or aerosols, a respirator is necessary. An air-purifying respirator (APR) with an organic vapor cartridge would be appropriate. A full-face respirator will also provide eye and face protection. All respirator use must be in accordance with a documented respiratory protection program, including fit testing and training.[5]

PPE Donning and Doffing Procedures: A Step-by-Step Guide

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Protective Clothing: Don lab coat and any additional protective suits or aprons.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces.

  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Protective Clothing: Remove the apron or suit, avoiding contact with the outside.

  • Eye and Face Protection: Remove the face shield and/or goggles from the back.

  • Respiratory Protection: Remove the respirator from the back.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Lab Coat: Remove the lab coat, turning the sleeves inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[2]

Disposal of Contaminated PPE and Chemical Waste

All disposable PPE that has come into contact with 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the chemical should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Spills: In the event of a spill, use an inert absorbent material to contain it. The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste.[3]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane Task Evaluate Task: - Scale - Concentration - Potential for Splash/Aerosol Start->Task Hand Hand Protection: - Butyl/Neoprene (direct contact) - Nitrile (splash protection) Task->Hand Select Gloves Eye Eye/Face Protection: - Goggles (standard) - Face Shield (high splash risk) Task->Eye Select Eye/Face Protection Body Body Protection: - Lab Coat (minimum) - Chemical Apron (splash risk) Task->Body Select Body Protection Respiratory Respiratory Protection: - Fume Hood (standard) - Respirator (if inadequate ventilation) Task->Respiratory Assess Ventilation Proceed Proceed with Experiment Hand->Proceed Eye->Proceed Body->Proceed Respiratory->Proceed Dispose Dispose of PPE and Waste (Hazardous Waste) Proceed->Dispose

Caption: PPE Selection Workflow for Handling 4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane.

References

  • tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate - NextSDS. (n.d.). Retrieved from [Link]

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